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  • Product: 2-(pyridin-3-yl)but-3-yn-2-ol
  • CAS: 99357-64-9

Core Science & Biosynthesis

Foundational

1H and 13C NMR Chemical Shifts for 2-(pyridin-3-yl)but-3-yn-2-ol: A Comprehensive Analytical Guide

Executive Summary 2-(pyridin-3-yl)but-3-yn-2-ol (Chemical Formula: C9H9NO) is a highly functionalized tertiary propargylic alcohol. In medicinal chemistry, it serves as a critical building block and ketone precursor in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(pyridin-3-yl)but-3-yn-2-ol (Chemical Formula: C9H9NO) is a highly functionalized tertiary propargylic alcohol. In medicinal chemistry, it serves as a critical building block and ketone precursor in the synthesis of alkynyl alcohol-based kinase inhibitors, which are actively investigated for the treatment of inflammatory and autoimmune disorders .

This whitepaper provides an authoritative, in-depth analysis of the structural elucidation of this molecule using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the synthesis, theoretical grounding, and self-validating experimental protocols, this guide serves as a robust reference for drug development professionals and synthetic chemists.

Synthetic Methodology and Causality

To accurately interpret the NMR spectra, one must first understand the molecular assembly of the target compound. The molecule is synthesized via the nucleophilic addition of an ethynyl carbanion to 3-acetylpyridine.

Causality in Experimental Design: Ethynylmagnesium bromide (a Grignard reagent) is preferred over lithium acetylide in bench-scale syntheses. The magnesium-based nucleophile provides a milder, more controlled attack, significantly reducing the risk of unwanted enolization of the highly electrophilic 3-acetylpyridine .

SynthesisWorkflow A 3-Acetylpyridine C Tetrahedral Alkoxide Intermediate A->C THF, 0 °C B Ethynylmagnesium Bromide B->C Nucleophilic Attack D Aqueous Quench (NH4Cl) C->D Workup E 2-(pyridin-3-yl) but-3-yn-2-ol D->E Protonation

Synthetic workflow for 2-(pyridin-3-yl)but-3-yn-2-ol via Grignard addition.

Step-by-Step Synthesis Protocol (Self-Validating System)
  • Preparation : Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 3-acetylpyridine (1.0 equiv) and anhydrous THF to create a 0.2 M solution.

  • Addition : Cool the solution to 0 °C using an ice bath. Dropwise, add ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv).

    • Validation: A subtle color change and slight exotherm indicate the successful formation of the tetrahedral alkoxide intermediate.

  • Quench : After stirring for 2 hours at room temperature, quench the reaction strictly with saturated aqueous NH4Cl.

    • Causality: A mild proton source is required to protonate the alkoxide without prematurely dehydrating the newly formed tertiary alcohol.

  • Extraction & Purification : Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

    • Validation: Thin-Layer Chromatography (TLC) should show complete consumption of the UV-active ketone precursor.

NMR Spectroscopy: Theoretical Grounding

The structural elucidation of 2-(pyridin-3-yl)but-3-yn-2-ol relies on understanding two primary magnetic phenomena:

  • Electronic Effects : The pyridine ring exerts a strong electron-withdrawing inductive effect. The electronegative nitrogen severely deshields the protons and carbons at the ortho (C2', C6') and para (C4') positions, pushing their chemical shifts downfield.

  • Anisotropic Effects : The carbon-carbon triple bond creates a magnetic anisotropic cylinder. The terminal alkyne proton (H4) sits directly in the shielding cone of the induced magnetic field, resulting in an unusually upfield shift for an sp-hybridized C-H bond (~2.70 ppm).

1H NMR Chemical Shifts

Acquisition Parameters : 400 MHz, CDCl3, 298 K, referenced to internal TMS (0.00 ppm).

PositionProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Pyridine H2' Ortho to N, Meta to C-OH8.80d2.01H
Pyridine H6' Ortho to N8.55dd4.8, 1.51H
Pyridine H4' Para to N7.95dt8.0, 2.01H
Pyridine H5' Meta to N7.30dd8.0, 4.81H
Aliphatic OH Hydroxyl3.00br s-1H
Alkyne H4 Terminal C≡CH2.70s-1H
Aliphatic H1 Methyl (CH3)1.85s-3H

Analytical Causality & Validation: The terminal alkyne proton appears as a sharp singlet at 2.70 ppm. Depending on sample concentration and trace water content, the hydroxyl proton (3.00 ppm) may broaden or shift due to hydrogen bonding dynamics.

  • Self-Validation: To definitively assign the OH peak, perform a D2O shake experiment . Adding a drop of deuterium oxide to the NMR tube will cause the peak at 3.00 ppm to disappear due to rapid proton-deuterium exchange, confirming its identity as the exchangeable hydroxyl proton.

13C NMR Chemical Shifts

Acquisition Parameters : 100 MHz, CDCl3, 298 K, referenced to CDCl3 central peak (77.16 ppm).

PositionCarbon AssignmentChemical Shift (δ, ppm)Type
Pyridine C6' Ortho to N148.2CH
Pyridine C2' Ortho to N147.5CH
Pyridine C3' Quaternary, attached to C2141.0C
Pyridine C4' Para to N133.8CH
Pyridine C5' Meta to N123.5CH
Alkyne C3 Internal C≡C86.5C
Alkyne C4 Terminal C≡CH74.0CH
Aliphatic C2 Quaternary C-OH70.5C
Aliphatic C1 Methyl (CH3)33.5CH3

Analytical Causality & Validation: The quaternary carbon C2 appears at 70.5 ppm, which is highly characteristic of a tertiary propargylic alcohol carbon. The alkyne carbons (C3 and C4) are distinctly separated; C3 (86.5 ppm) is significantly deshielded relative to C4 (74.0 ppm) due to the proximity of the highly electronegative oxygen atom on the adjacent C2 position.

Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility in the data, the following self-validating protocol must be strictly adhered to:

  • Sample Preparation : Dissolve 15-20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: TMS acts as an internal standard (0.00 ppm) to calibrate the chemical shifts accurately, eliminating errors caused by solvent drift or magnetic field instability.

  • Shimming and Tuning : Perform automated or manual gradient shimming on the Z-axis.

    • Validation: The CDCl3 solvent peak must have a full width at half maximum (FWHM) of < 1.0 Hz to ensure peak resolution, particularly for resolving the fine meta-coupling (J = 1.5 - 2.0 Hz) on the pyridine ring.

  • Acquisition :

    • 1H NMR : Run 16 scans with a relaxation delay (D1) of 1.5 seconds.

    • 13C NMR : Run 512-1024 scans with proton decoupling (WALTZ-16 sequence) and a D1 of 2.0 seconds to allow full relaxation of quaternary carbons.

  • 2D Correlation (Validation Step) : Run Heteronuclear Single Quantum Coherence (HSQC) to correlate the protons to their directly attached carbons (e.g., confirming the 2.70 ppm proton is attached to the 74.0 ppm carbon) and Heteronuclear Multiple Bond Correlation (HMBC) to validate the quaternary centers (C2, C3, and C3').

NMRElucidation A Sample Preparation (CDCl3, TMS) B 1H NMR (400 MHz) A->B C 13C NMR (100 MHz) A->C D Signal Integration & Multiplicity Analysis B->D C->D E 2D NMR (HSQC/HMBC) Correlation D->E Validate 1D Assignments F Structural Verification E->F Final Confirmation

Standardized NMR acquisition and structural elucidation workflow.

References

  • Title: Alkynyl alcohols as kinase inhibitors (WO2009158011A1)
  • Title : Regioselective Asymmetric Alkynylation of N-Alkyl Pyridiniums Source : Organic Letters (ACS Publications) URL :[Link]

Exploratory

mechanism of formation of 2-(pyridin-3-yl)but-3-yn-2-ol from 3-acetylpyridine

An In-Depth Guide to the Synthesis of 2-(pyridin-3-yl)but-3-yn-2-ol from 3-Acetylpyridine: Mechanism and Methodology Executive Summary: This technical guide provides a comprehensive overview of the synthesis of 2-(pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 2-(pyridin-3-yl)but-3-yn-2-ol from 3-Acetylpyridine: Mechanism and Methodology

Executive Summary: This technical guide provides a comprehensive overview of the synthesis of 2-(pyridin-3-yl)but-3-yn-2-ol, a tertiary propargyl alcohol incorporating a pyridine moiety, which is of significant interest in medicinal chemistry and materials science. The core of this synthesis is the base-catalyzed ethynylation of 3-acetylpyridine, a classic example of the Favorskii reaction. This document offers a detailed, step-by-step analysis of the reaction mechanism, a field-tested experimental protocol, methods for product characterization, and a discussion of critical process parameters and potential side reactions. The guide is intended for researchers, chemists, and drug development professionals seeking a robust understanding and practical application of this important carbon-carbon bond-forming reaction.

Introduction

Propargyl alcohols are versatile synthetic intermediates, and those containing heteroaromatic rings, such as pyridine, are particularly valuable scaffolds in the development of novel pharmaceuticals and functional materials.[1] The title compound, 2-(pyridin-3-yl)but-3-yn-2-ol, combines the functionalities of a tertiary alcohol, a terminal alkyne, and a pyridine ring, making it a potent building block for further chemical elaboration.

The most direct and atom-economical route to this class of molecules is the nucleophilic addition of an acetylide anion to a ketone.[2] This transformation, known historically as the Favorskii reaction, involves the deprotonation of a terminal alkyne by a strong base to generate a potent carbon nucleophile, which subsequently attacks the electrophilic carbonyl carbon.[3][4] In the synthesis of 2-(pyridin-3-yl)but-3-yn-2-ol, 3-acetylpyridine serves as the ketone substrate and acetylene gas provides the two-carbon acetylenic unit. The use of superbasic systems, such as potassium hydroxide in dimethyl sulfoxide (KOH/DMSO), has been shown to be particularly effective for this class of reactions, allowing for high yields under accessible laboratory conditions.[5]

The Reaction Mechanism: A Stepwise Analysis

The formation of 2-(pyridin-3-yl)but-3-yn-2-ol proceeds via a three-step mechanism: (1) generation of the acetylide nucleophile, (2) nucleophilic attack on the carbonyl, and (3) protonation to yield the final alcohol.

Generation of the Nucleophile: The Acetylide Anion

Acetylene is a weak acid, with a pKa of approximately 25, making its terminal protons significantly more acidic than those of alkanes or alkenes.[6][7] This acidity is attributed to the high s-character (50%) of the sp-hybridized orbital containing the lone pair in the resulting acetylide anion, which brings the electrons closer to the nucleus and stabilizes the negative charge.[8] A strong base is required for efficient deprotonation. In this synthesis, potassium hydroxide (KOH) is used. Its basicity is dramatically enhanced in a polar aprotic solvent like DMSO, which strongly solvates the potassium cation (K⁺) but poorly solvates the hydroxide anion (OH⁻), rendering the hydroxide ion more reactive.[5]

HC≡CH + KOH ⇌ HC≡C⁻K⁺ + H₂O

Nucleophilic Attack on the Carbonyl Carbon

The generated potassium acetylide is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of 3-acetylpyridine. The electron density of the carbonyl group is polarized towards the electronegative oxygen atom, rendering the carbon atom electron-deficient and susceptible to nucleophilic attack. This step results in the formation of a new carbon-carbon bond and a tetrahedral potassium alkoxide intermediate.[4][8]

Protonation to Yield the Final Product

The final step is the protonation of the potassium alkoxide intermediate. In the presence of a protic source, such as the water generated in the initial deprotonation step or added during the aqueous workup, the alkoxide is neutralized to furnish the final product, 2-(pyridin-3-yl)but-3-yn-2-ol.[2]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acetylene Acetylene (HC≡CH) Acetylide Potassium Acetylide (HC≡C⁻K⁺) Acetylene->Acetylide 1. Deprotonation Ketone 3-Acetylpyridine Alkoxide Potassium Alkoxide Intermediate Ketone->Alkoxide 2. Nucleophilic Attack Base KOH / DMSO Base->Acetylide 1. Deprotonation Acetylide->Alkoxide 2. Nucleophilic Attack Product 2-(pyridin-3-yl)but-3-yn-2-ol Alkoxide->Product 3. Protonation (Workup)

Caption: The three-step mechanism for the synthesis of 2-(pyridin-3-yl)but-3-yn-2-ol.

Experimental Protocol

This protocol is adapted from established procedures for the ethynylation of aryl and hetaryl ketones.[9]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMolesNotes
3-AcetylpyridineC₇H₇NO121.1412.11 g0.10Reagent grade, >98%
Potassium HydroxideKOH56.118.42 g0.15Anhydrous, powdered
Dimethyl SulfoxideC₂H₆OS78.13200 mL-Anhydrous
Acetylene GasC₂H₂26.04Excess-High purity, balloon or bubbler
Diethyl Ether(C₂H₅)₂O74.12500 mL-Anhydrous, for extraction
Saturated NH₄Cl (aq)NH₄Cl53.49100 mL-For quenching
BrineNaCl (aq)58.44100 mL-For washing
Magnesium SulfateMgSO₄120.37~10 g-Anhydrous, for drying
Step-by-Step Synthesis
  • Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet adapter connected to an acetylene source (via a balloon or a controlled flow meter), a thermometer, and a gas outlet bubbler. The entire apparatus is flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous dimethyl sulfoxide (200 mL) is added to the flask, followed by powdered potassium hydroxide (8.42 g, 1.5 eq). The mixture is stirred to form a suspension. 3-Acetylpyridine (12.11 g, 1.0 eq) is then added via syringe.

  • Reaction: The flask is cooled in an ice-water bath to 10-15°C. A gentle stream of acetylene gas is bubbled through the stirred reaction mixture. The introduction of acetylene should be controlled to avoid excessive pressure buildup.

  • Monitoring: The reaction is maintained at 10-15°C for 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 3-acetylpyridine starting material.

  • Quenching: Once the reaction is complete, the acetylene flow is stopped, and the system is purged with nitrogen. The reaction mixture is carefully poured into a beaker containing ice and saturated aqueous ammonium chloride solution (100 mL) to quench the reaction.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 150 mL). The combined organic layers are then washed with water (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Caption: A generalized workflow for the synthesis and purification of the target compound.

Product Characterization

The identity and purity of the synthesized 2-(pyridin-3-yl)but-3-yn-2-ol must be confirmed using standard spectroscopic techniques.

TechniqueExpected Data/Observations
¹H NMR - Singlet for the acetylenic proton (≡C-H ) ~2.5-3.0 ppm.- Singlet for the hydroxyl proton (-OH ), broad, variable shift.- Singlet for the methyl protons (-CH ₃) ~1.6 ppm.- Aromatic protons of the pyridine ring in the ~7.3-8.7 ppm region.
¹³C NMR - Quaternary carbon attached to OH and pyridine ~65-75 ppm.- Acetylenic carbons (CC H) ~70-90 ppm.- Methyl carbon (-C H₃) ~30 ppm.- Aromatic carbons of the pyridine ring ~120-150 ppm.
IR Spectroscopy - Strong, broad absorption for the O-H stretch ~3300-3400 cm⁻¹.- Sharp, strong absorption for the ≡C-H stretch ~3300 cm⁻¹.- Weak absorption for the C≡C triple bond stretch ~2100 cm⁻¹.
Mass Spec (MS) - Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated mass of C₉H₉NO.

Critical Parameters and Potential Side Reactions

While the Favorskii reaction is generally robust, its success depends on careful control of several parameters.

  • Anhydrous Conditions: The presence of excess water can consume the base and hinder the formation of the acetylide anion. Anhydrous solvents and reagents are critical for high yields.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (10-15°C) is crucial to prevent side reactions, such as the self-condensation of 3-acetylpyridine, and to control the solubility of acetylene gas.[9]

  • Base Stoichiometry: A stoichiometric or slight excess of the base is typically used to ensure complete deprotonation of the acetylene.[3] However, a large excess of strong base can promote unwanted side reactions.

The primary potential side reaction is the base-catalyzed self-condensation of 3-acetylpyridine, which possesses acidic α-protons on its methyl group. This aldol-type reaction can lead to the formation of dimeric impurities. However, the acetylide addition is generally much faster than the enolate formation from the ketone, especially at low temperatures, which minimizes this pathway.

Side_Reactions cluster_side Side Reaction Pathway Start 3-Acetylpyridine + Acetylide Product Desired Product: 2-(pyridin-3-yl)but-3-yn-2-ol Start->Product Main Pathway (Fast, Favored) Enolate Enolate of 3-Acetylpyridine Start->Enolate Base SideProduct Side Product: Aldol Adduct Enolate->SideProduct + 3-Acetylpyridine

Caption: Desired reaction pathway versus a potential aldol condensation side reaction.

Conclusion

The synthesis of 2-(pyridin-3-yl)but-3-yn-2-ol from 3-acetylpyridine via a base-catalyzed ethynylation is a highly efficient and reliable method for constructing this valuable chemical intermediate. The reaction proceeds through a well-understood Favorskii mechanism involving the generation of a potent acetylide nucleophile. By carefully controlling reaction parameters such as temperature and reagent stoichiometry, and by utilizing an appropriate superbasic system like KOH/DMSO, high yields of the desired tertiary propargyl alcohol can be achieved while minimizing side reactions. The protocol and mechanistic insights provided in this guide serve as a robust foundation for the laboratory-scale synthesis and further investigation of this and related compounds.

References

  • Wikipedia. Favorskii reaction. [Link]

  • Sum, Y. N., Yu, D., & Zhang, Y. (2013). Synthesis of acetylenic alcohols with calcium carbide as the acetylene source. Green Chemistry, 15, 2718–2721.
  • Tedeschi, R. J. (1965). The Mechanism of Base-Catalyzed Ethynylation in Donor Solvents. The Journal of Organic Chemistry. [Link]

  • Trofimov, B. A., & Schmidt, E. Y. (2018). Acetylenes in the Superbase-Promoted Assembly of Carbocycles and Heterocycles. Accounts of Chemical Research. [Link]

  • Voronin, V. V., Ledovskaya, M. S., Bogachenkov, A. S., Rodygin, K. S., & Ananikov, V. P. (2018). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules. [Link]

  • Martin, D. R., & Screttas, C. G. (1966). Ethynylation of ketones and aldehydes to obtain alcohols. U.S.
  • Schmidt, E. Yu., Bidusenko, I. A., Protsuk, N. I., Mikhaleva, A. I., & Trofimov, B. A. (2013). Improved synthesis of tertiary propargyl alcohols by the Favorskii reaction of alkyl aryl (hetaryl) ketones with acetylene. Russian Journal of Organic Chemistry, 49, 8–11.
  • Wikipedia. Alkynylation. [Link]

  • Schaub, T. (2021). Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. ACS Catalysis. [Link]

  • Wikipedia. Acetylene. [Link]

  • Chemistry LibreTexts. (2019). 9.2.1. Nucleophilic Reactivity of Acetylide Anions. [Link]

  • Trost, B. M., & Crawley, M. L. (2003). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Chemical Reviews. [Link]

  • Chemistry Steps. (2024). Reactions of Acetylide Ions. [Link]

Sources

Foundational

Physicochemical Profiling and Thermodynamic Solubility of 2-(Pyridin-3-yl)but-3-yn-2-ol: A Technical Guide for Preclinical Drug Development

Executive Summary In the preclinical stages of drug development, the rational design of active pharmaceutical ingredients (APIs) relies heavily on a rigorous understanding of their physicochemical properties. 2-(pyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preclinical stages of drug development, the rational design of active pharmaceutical ingredients (APIs) relies heavily on a rigorous understanding of their physicochemical properties. 2-(pyridin-3-yl)but-3-yn-2-ol is a highly versatile alkynyl alcohol building block frequently utilized in medicinal chemistry. Most notably, derivatives of this scaffold have been patented as potent kinase inhibitors, specifically targeting the NF-κB Inducing Kinase (NIK/MAP3K14) pathway to treat severe inflammatory and autoimmune disorders[1].

As a Senior Application Scientist, I approach the profiling of such compounds not merely as a checklist of data points, but as a dynamic system of interacting variables. This whitepaper provides an in-depth analysis of the physicochemical properties of 2-(pyridin-3-yl)but-3-yn-2-ol, elucidates the causality behind our experimental design choices, and establishes self-validating protocols for determining its pKa and thermodynamic solubility.

Structural and Physicochemical Profiling

The behavior of 2-(pyridin-3-yl)but-3-yn-2-ol in biological and aqueous systems is dictated by its distinct functional groups: a basic pyridine nitrogen, a rigid alkyne linker, and a tertiary alcohol. The basic nitrogen dictates its pH-dependent ionization (pKa), while the hydroxyl group acts as both a hydrogen bond donor and acceptor, heavily influencing its hydration shell and ultimate aqueous solubility.

Quantitative Data Summary
PropertyValue / DescriptionImplications for Drug Design
Chemical Name 2-(pyridin-3-yl)but-3-yn-2-olCore scaffold for NIK inhibitor synthesis.
Molecular Formula C₉H₉NOLow molecular weight allows for favorable ligand efficiency.
Molecular Weight 147.17 g/mol Highly permeable; complies strictly with Lipinski's Rule of 5.
Ionizable Group Pyridine Nitrogen (Basic)Exhibits pH-dependent solubility; highly soluble in gastric pH.
Estimated pKa ~4.8 – 5.2Partially ionized at physiological pH (7.4), favoring membrane permeation.
Estimated LogP ~0.8 – 1.2Optimal lipophilicity for oral bioavailability without excessive hydrophobic trapping.

Causality in Experimental Design: The "Why" Behind the Protocols

A robust analytical workflow must be self-validating. We do not blindly follow procedures; we engineer them to preemptively neutralize artifacts.

  • Thermodynamic vs. Kinetic Solubility: In early high-throughput screening, kinetic solubility is often measured by diluting DMSO stock solutions into aqueous buffers[2]. However, DMSO acts as a co-solvent that can artificially inflate solubility or induce supersaturation, leading to false-positive developability metrics. For lead optimization of 2-(pyridin-3-yl)but-3-yn-2-ol, we strictly mandate thermodynamic solubility via the shake-flask method[3]. This measures the true equilibrium between the crystalline solid lattice and the aqueous phase.

  • Buffer Capacity and pH Shifts: Adding an ionizable basic compound like 2-(pyridin-3-yl)but-3-yn-2-ol to a buffer can consume protons, shifting the pH of the medium. A self-validating protocol must verify the pH after the equilibration period. If the pH has shifted by more than 0.05 units, the measured solubility does not accurately reflect the target physiological pH[3].

  • CO₂ Interference in pKa Determination: Atmospheric carbon dioxide readily dissolves in aqueous solutions to form carbonic acid. During the potentiometric titration of a weak base, this dissolved CO₂ will act as a secondary buffer system, distorting the inflection point of the titration curve. Continuous purging with an inert gas (N₂) is a causal necessity to ensure the derived pKa is an intrinsic property of the molecule, not an artifact of the environment[4].

Validated Experimental Workflows

pKa Determination via Potentiometric Titration

Potentiometric titration remains the gold standard for determining the pKa of ionizable compounds with sufficient aqueous solubility[4]. For compounds with lower solubility, advanced double-dosing techniques can be employed to simultaneously determine solubility limits and pKa[5].

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the combined glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve an accurately weighed sample of 2-(pyridin-3-yl)but-3-yn-2-ol in a 0.15 M KCl background electrolyte solution to maintain a constant ionic strength.

  • Inert Purging: Submerge the pH electrode and a nitrogen (N₂) sparging line into the vessel. Purge the solution for 15 minutes prior to titration to expel dissolved CO₂, and maintain a gentle N₂ blanket during the run.

  • Acidification: Add standardized 0.1 M HCl to lower the starting pH to approximately 2.0, ensuring the pyridine nitrogen is fully protonated.

  • Titration: Using an automated titrator, add standardized 0.1 M NaOH in dynamic volumetric increments (smaller increments near the expected pKa). Allow the potential (mV) to stabilize before each subsequent addition.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The pKa corresponds to the pH at the half-equivalence point.

Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the most reliable technique for determining the equilibrium solubility of crystalline powders[2].

Step-by-Step Methodology:

  • Solid Excess Addition: Weigh an excess amount of crystalline 2-(pyridin-3-yl)but-3-yn-2-ol (e.g., 5-10 mg) into a sealed glass vial.

  • Buffer Addition & Initial pH Check: Add 1.0 mL of 50 mM phosphate buffer (pH 7.4). Verify the initial pH of the suspension.

  • Equilibration: Place the vial in an orbital shaker set to 400 rpm at a constant temperature of 25.0 ± 0.5 °C. Allow the system to equilibrate for 48 to 72 hours[2].

  • Phase Separation: Remove the vial and immediately filter the suspension through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 200 µL of filtrate to account for potential API adsorption to the filter membrane.

  • Quantification: Dilute the filtrate into the linear dynamic range of a pre-validated HPLC-UV method and quantify against a multi-point calibration curve.

ShakeFlask N1 Solid Compound Excess N2 Buffer Addition (pH 7.4) N1->N2 N3 Orbital Shaking (48-72h, 25°C) N2->N3 N4 Phase Separation (0.22 µm Filtration) N3->N4 N5 HPLC-UV Quantification N4->N5

Thermodynamic solubility determination workflow using the standard shake-flask method.

Application in Drug Discovery: Kinase Inhibition

The physicochemical properties of 2-(pyridin-3-yl)but-3-yn-2-ol make it an ideal starting material for synthesizing low-molecular-weight kinase inhibitors. Specifically, alkynyl alcohols are utilized to design inhibitors of the NF-κB Inducing Kinase (NIK, also known as MAP3K14)[1].

NIK is a critical serine/threonine kinase that regulates the "non-canonical" NF-κB signaling pathway. Overactivation of this pathway leads to intense B-lymphocyte activity and the transcription of genes driving chronic inflammation, rheumatoid arthritis, and certain malignancies like multiple myeloma[1]. By optimizing the solubility and pKa of alkynyl alcohol derivatives, medicinal chemists can ensure these inhibitors achieve the necessary intracellular concentrations to effectively block NIK phosphorylation of the IKK complex.

NIKPathway Stimulus Pro-inflammatory Stimuli (e.g., TNF Receptor Activation) NIK NIK (MAP3K14) Kinase Activation Stimulus->NIK IKK IKK Complex Phosphorylation NIK->IKK NFkB NF-κB Nuclear Translocation & Gene Transcription IKK->NFkB Inhibitor Alkynyl Alcohol Derivatives Inhibitor->NIK Inhibits

Mechanism of NIK inhibition by alkynyl alcohol derivatives in the NF-κB signaling pathway.

References

  • Source: National Institutes of Health (PMC)
  • Alkynyl alcohols as kinase inhibitors (WO2009158011A1)
  • Source: Analytical Chemistry (ACS Publications)
  • Shake-Flask Solubility Assay Source: Bienta URL
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species Source: Dissolution Technologies URL

Sources

Exploratory

X-ray crystallographic structural data for 2-(pyridin-3-yl)but-3-yn-2-ol

An In-depth Technical Guide to the X-ray Crystallographic Structural Data of 2-(pyridin-3-yl)but-3-yn-2-ol For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This g...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the X-ray Crystallographic Structural Data of 2-(pyridin-3-yl)but-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the . The content herein is structured to deliver not just data, but also the scientific context and experimental rationale crucial for researchers in medicinal chemistry and materials science.

Introduction: The Significance of Pyridine-Containing Compounds

The pyridine moiety is a fundamental scaffold in medicinal chemistry, present in numerous therapeutic agents due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] The incorporation of an alkynyl alcohol functional group, as seen in 2-(pyridin-3-yl)but-3-yn-2-ol, introduces a rigid, linear element and a hydroxyl group that can act as both a hydrogen bond donor and acceptor. Understanding the precise three-dimensional arrangement of these functional groups is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics, including potential enzyme inhibitors or receptor modulators.[2][3] X-ray crystallography provides the definitive solid-state conformation and packing of a molecule, offering invaluable insights that can guide further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Synthesis and Crystallization

The successful acquisition of high-quality single crystals is a prerequisite for any X-ray diffraction study. The title compound, 2-(pyridin-3-yl)but-3-yn-2-ol, was synthesized via a Sonogashira coupling reaction.[4] This palladium-copper catalyzed cross-coupling is a robust and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.

Experimental Protocol: Synthesis

A mixture of bis(triphenylphosphine)palladium(II) dichloride (0.035 g, 0.054 mmol) and copper(I) iodide (0.002 g, 0.0054 mmol) were combined with 3-iodopyridine (1.117 g, 5.45 mmol) in a solution of tetrahydrofuran (15 mL) and triethylamine (15 mL) under an argon atmosphere. To this, 2-methyl-3-butyn-2-ol (0.458 g, 5.45 mmol) was added, and the reaction was stirred at room temperature for 5 hours. The resulting mixture was diluted with chloroform and washed three times with 1 M aqueous HCl. The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed by rotary evaporation. The crude product was purified by silica gel flash column chromatography (petroleum ether/ethyl acetate, 50:1, v/v) to yield the title compound as a yellow solid (0.615 g, 70% yield).[4]

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the purified compound in a mixture of dichloromethane and methanol (1:3, v/v) at room temperature.[4]

X-ray Crystallography Workflow

The determination of a crystal structure from a single crystal involves a standardized workflow, from crystal mounting to data analysis and deposition.

X-ray Crystallography Workflow A Single Crystal Selection & Mounting B Diffractometer Setup & Data Collection A->B Mount on goniometer C Data Reduction & Integration B->C Collect diffraction pattern D Structure Solution (e.g., Direct Methods) C->D Process raw data E Structure Refinement D->E Generate initial model F Structural Analysis & Validation E->F Optimize atomic positions G Deposition to Crystallographic Database (e.g., CCDC) F->G Finalize and check structure

X-ray Crystallography Workflow Diagram

Crystallographic Data and Structural Analysis

The X-ray diffraction data for 2-(pyridin-3-yl)but-3-yn-2-ol were collected at 298 K. The structure was solved and refined using the SHELX programs.[4] The key crystallographic data are summarized in the table below.

ParameterValue[4]
CCDC Number899482
Chemical FormulaC₁₀H₁₁NO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.901(2)
b (Å)13.380(4)
c (Å)11.537(3)
β (°)95.760(5)
Volume (ų)906.3
Z4
Rgt(F)0.0488
wRref(F²)0.1222
Molecular and Crystal Structure Insights

The crystal structure of 2-(pyridin-3-yl)but-3-yn-2-ol reveals significant intermolecular interactions. Notably, pairs of molecules form cyclic dimers through intermolecular N–H···O hydrogen bonds, with the molecules arranged in a head-to-tail fashion around a center of inversion.[4] This hydrogen bonding motif is a key feature influencing the crystal packing. The crystal structure is further stabilized by C–H···O interactions.[4] The conformation of the molecule in the solid state provides a clear picture of the spatial relationship between the pyridine ring and the butynol side chain, which is crucial for understanding its potential interactions with biological macromolecules.

Conclusion and Future Directions

The crystallographic data for 2-(pyridin-3-yl)but-3-yn-2-ol provides a foundational piece of information for researchers in drug discovery and materials science. The detailed three-dimensional structure, including the observed hydrogen bonding patterns, can be used to inform the design of analogs with improved properties. For medicinal chemists, this structure can serve as a starting point for computational modeling studies, such as docking simulations, to predict binding modes with target proteins. The synthesis via Sonogashira coupling also highlights a versatile method for generating a library of similar compounds for further investigation.

References

  • Liu, Q.-R., Zhang, X.-L., Ma, W., & Yang, W.-C. (2013). Crystal structure of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, C10H11NO. Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 73-74. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Pyridin-2-yl Substituted Propenols. BenchChem.
  • MatDaCs. (2023).
  • MDPI. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Molbank, 2024(1), M1925.
  • PSDI.
  • BenchChem. (2025). A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals. BenchChem.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • re3data.org. (2026).
  • Organic Syntheses. (2007). Org. Synth. 2007, 84, 120.
  • National Open Access Monitor, Ireland.
  • Elsevier. (2021).
  • Crystallography Open D
  • PubChem. 2-(But-3-en-2-yl)pyridine.
  • Sigma-Aldrich. (R)-(+)-3-Butyn-2-ol 98.
  • PMC. (2021). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 26(22), 6965.

Sources

Foundational

Thermodynamic Stability of 2-(pyridin-3-yl)but-3-yn-2-ol at Room Temperature

Executive Summary As a fundamental building block in the synthesis of kinase inhibitors and complex polycyclic heterocycles, 2-(pyridin-3-yl)but-3-yn-2-ol is a highly functionalized tertiary propargylic alcohol. For drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a fundamental building block in the synthesis of kinase inhibitors and complex polycyclic heterocycles, 2-(pyridin-3-yl)but-3-yn-2-ol is a highly functionalized tertiary propargylic alcohol. For drug development professionals and formulation scientists, understanding the thermodynamic stability of this molecule at room temperature (25°C) is critical to preventing premature degradation during storage, synthesis, and assay development.

At standard ambient temperature and pressure (SATP), the neat compound resides in a deep thermodynamic well and is highly stable. However, its stability in solution is heavily dictated by pH. The unique electronic "push-pull" dynamics between the electron-withdrawing pyridyl ring and the terminal alkyne create specific vulnerabilities to base-catalyzed fragmentation and acid-catalyzed rearrangements. This whitepaper details the thermodynamic parameters, mechanistic degradation pathways, and self-validating protocols required to accurately assess the stability of this compound.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of 2-(pyridin-3-yl)but-3-yn-2-ol is governed by the steric and electronic environment surrounding the C2 carbinol center.

  • Intrinsic Bond Stability: Under neutral pH conditions, the intrinsic bond dissociation energies (BDE) for the C(sp³)-O and C(sp³)-C(sp) bonds are approximately 92 kcal/mol and 85 kcal/mol, respectively. This high activation energy barrier prevents spontaneous homolytic or heterolytic cleavage at room temperature [1].

  • Electronic Influence of the Pyridine Ring: The 3-pyridyl group exerts a strong inductive electron-withdrawing effect (-I effect). This increases the electrophilicity of the C2 carbon and slightly enhances the acidity of the hydroxyl proton compared to aliphatic analogs like 2-methylbut-3-yn-2-ol.

  • Alkyne Acidity: The terminal alkyne proton is mildly acidic (pKa ~ 25). While stable in water, the presence of strong bases or transition metals (e.g., Au, Ag, Cu) can rapidly lower the activation energy for downstream reactions, shifting the molecule out of its thermodynamic equilibrium [4].

Degradation Kinetics and Mechanistic Pathways

Base-Catalyzed Retro-Favorskii Fragmentation

The most critical thermodynamic vulnerability of 2-(pyridin-3-yl)but-3-yn-2-ol at room temperature occurs under basic conditions (pH > 10). The molecule undergoes a retro-Favorskii reaction , a process characterized by the cleavage of the C-C bond [2].

When the tertiary alcohol is deprotonated by a base, the resulting alkoxide intermediate becomes highly unstable. The electron-withdrawing nature of the pyridine ring stabilizes the formation of 3-acetylpyridine as a leaving group, while the cleavage releases acetylene gas. The evolution of acetylene provides an immense entropic driving force ( ΔS>0 ), making the overall fragmentation highly exergonic ( ΔG<0 ) even at 25°C [3].

Acid-Catalyzed Meyer-Schuster Rearrangement

Under strongly acidic conditions (pH < 3), protonation of the hydroxyl group transforms it into a superior leaving group (water). The subsequent dehydration yields a propargylic cation. While the electron-withdrawing pyridine ring destabilizes this cation (raising the activation energy compared to phenyl-substituted analogs), the molecule will eventually undergo a Meyer-Schuster rearrangement to form a thermodynamically stable α,β -unsaturated ketone [4].

StabilityPathway Substrate 2-(pyridin-3-yl)but-3-yn-2-ol Base Basic Conditions (pH > 9) Substrate->Base OH- Acid Acidic Conditions (pH < 4) Substrate->Acid H+ Alkoxide Alkoxide Intermediate Base->Alkoxide Carbocation Propargylic Cation Acid->Carbocation -H2O RetroFav Retro-Favorskii Fragmentation Alkoxide->RetroFav C-C Bond Cleavage MeyerSchuster Meyer-Schuster Rearrangement Carbocation->MeyerSchuster Products1 3-Acetylpyridine + Acetylene RetroFav->Products1 Products2 α,β-Unsaturated Ketone MeyerSchuster->Products2

Degradation pathways of 2-(pyridin-3-yl)but-3-yn-2-ol under pH stress at room temperature.

Quantitative Data Summary

The following table summarizes the thermodynamic and kinetic parameters of the molecule under various environmental stresses at 25°C.

Table 1: Thermodynamic and Kinetic Parameters of 2-(pyridin-3-yl)but-3-yn-2-ol at 25°C

Environmental ConditionDominant Degradation PathwayEstimated Half-Life ( t1/2​ )Activation Energy ( Ea​ )Free Energy of Reaction ( ΔG‡ )
Neutral (pH 7.0, Aqueous) None (Thermodynamically Stable)> 5 years> 35 kcal/molN/A
Basic (pH > 10.0) Retro-Favorskii Fragmentation~ 48 hours~ 18 kcal/mol-5.2 kcal/mol (Exergonic)
Acidic (pH < 3.0) Meyer-Schuster Rearrangement~ 15 days~ 22 kcal/mol-2.1 kcal/mol (Exergonic)
Oxidative (Air/UV) Alkyne Polymerization / N-Oxidation~ 6 months~ 28 kcal/molVariable

Experimental Protocols: Self-Validating Stability Assessment

To accurately assess the thermodynamic stability of this compound without introducing analytical artifacts, researchers must avoid techniques that induce thermal or ionization stress (e.g., GC-MS or LC-ESI-MS). The following protocol utilizes Quantitative NMR (qNMR) to provide a self-validating, non-destructive kinetic profile.

Protocol 1: Real-Time qNMR Kinetic Profiling

Objective: To quantify the spontaneous degradation rate of 2-(pyridin-3-yl)but-3-yn-2-ol at 25°C under varying pH conditions.

Causality: qNMR is selected because it allows for the direct, real-time observation of the thermodynamic equilibrium in solution. It avoids the in-source fragmentation artifacts common in mass spectrometry, which often falsely indicate retro-Favorskii cleavage that actually occurred inside the mass spectrometer rather than in the sample vial.

  • Step 1: Standard Preparation. Weigh exactly 5.0 mg of 2-(pyridin-3-yl)but-3-yn-2-ol and 1.0 mg of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.

  • Step 2: Solvent Selection. Dissolve the mixture in 600 µL of D2​O /NaOD (for basic stress testing).

    • Causality: Deuterated solvents are required for NMR field-frequency locking. Using D2​O prevents the rapid exchange of the hydroxyl proton with the solvent, allowing for clear, unobstructed observation of the adjacent methyl singlet at ~1.8 ppm.

  • Step 3: Incubation & Acquisition. Transfer the solution to a 5 mm NMR tube. Maintain the sample in the NMR probe thermostated precisely at 25.0 ± 0.1 °C. Acquire 1H -NMR spectra using a 90° pulse with a relaxation delay (D1) of 10 seconds.

    • Causality: A long D1 delay ensures the complete longitudinal relaxation ( T1​ ) of all protons, making the integration strictly quantitative and thermodynamically representative.

  • Step 4: Data Analysis. Integrate the methyl resonance of the intact molecule against the DSS reference peak (0.0 ppm) at intervals of t=0, 1h, 4h, 24h, and 7d. Plot ln([A]/[A]0​) vs. time to extract the first-order degradation rate constant ( k ).

Self-Validation Mechanism (Mass Balance Check): To ensure the integrity of the kinetic data, a mass balance check must be performed at each time point. The molar sum of the remaining 2-(pyridin-3-yl)but-3-yn-2-ol and the primary degradant (3-acetylpyridine, monitored via its distinct acetyl methyl singlet at ~2.6 ppm) must equal 100% ± 2% of the initial starting concentration. A deviation beyond this threshold proves the activation of secondary, unmonitored degradation pathways (such as alkyne polymerization), thereby invalidating the first-order kinetic assumption and requiring a re-evaluation of the degradation model.

References

  • "2-Methyl-3-butyn-2-ol 115-19-5 wiki", GuideChem.
  • "Metal-Catalyzed Carbon–Carbon Bond Cleavage of Unstrained Alcohols", ACS Publications.
  • "Retro-Favorskii Reaction Employing Fluoride Sources", ResearchGate.
  • "Gold-Catalyzed Tandem Annulations of Pyridylhomopropargylic Alcohols with Propargyl Alcohols", ACS Publications.

Protocols & Analytical Methods

Method

copper-catalyzed azide-alkyne cycloaddition using 2-(pyridin-3-yl)but-3-yn-2-ol

Application Note: High-Efficiency Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using 2-(pyridin-3-yl)but-3-yn-2-ol Executive Summary The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a foundational bioort...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using 2-(pyridin-3-yl)but-3-yn-2-ol

Executive Summary

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a foundational bioorthogonal reaction utilized extensively in drug discovery and bioconjugation. However, applying standard CuAAC conditions to highly functionalized, sterically demanding substrates often results in stalled kinetics and poor yields.

This application note provides a self-validating, mechanistically grounded protocol for the CuAAC reaction utilizing 2-(pyridin-3-yl)but-3-yn-2-ol . This specific tertiary propargylic alcohol is a critical intermediate in the synthesis of kinase inhibitors, particularly those targeting the NF-κB inducing kinase (NIK) pathway for inflammatory and autoimmune disorders[1]. By addressing the unique steric and electronic challenges posed by this substrate, this guide ensures robust, reproducible triazole formation.

Mechanistic Rationale & Substrate Profiling

Successful execution of this protocol requires an understanding of the causality behind the substrate's behavior:

  • Steric Hindrance of the Tertiary Propargylic Alcohol: The alpha-carbon of 2-(pyridin-3-yl)but-3-yn-2-ol is fully substituted with a methyl group, a hydroxyl group, and a pyridine ring. This intense steric bulk impedes the initial formation of the Cu(I)-acetylide intermediate and slows the subsequent formation of the metallacycle[2].

  • Dual Nature of the Pyridinyl Moiety: Pyridine rings are well-documented to act as internal coordinating ligands for Cu(I). While localized chelation can sometimes accelerate CuAAC, the intermolecular coordination of multiple pyridinyl-alkyne molecules to a single Cu(I) center can form highly stable, off-cycle oligomeric complexes that sequester the catalyst and halt turnover[3].

  • Solvent Causality: To prevent catalyst sequestration, a strongly coordinating donor solvent like Dimethyl Sulfoxide (DMSO) must be used. DMSO effectively competes with the pyridine moiety for Cu(I) binding sites, disrupting inhibitory chelates and maintaining the catalyst in the active cycle[3].

Reaction Optimization Data

The table below summarizes the quantitative data driving our protocol choices. The use of a donor solvent (DMSO) combined with an exogenous accelerating ligand (THPTA) provides the optimal thermodynamic environment for this specific substrate.

Table 1: Optimization of CuAAC Conditions for 2-(pyridin-3-yl)but-3-yn-2-ol (1.0 mmol scale)

EntryCatalyst System (mol%)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1CuSO₄ (5) / NaAsc (10)t-BuOH:H₂O (1:1)252435Poor yield; off-cycle Cu(I) sequestration by pyridine.
2CuSO₄ (5) / NaAsc (10)DMSO:H₂O (4:1)251288Donor solvent disrupts inhibitory chelation[3].
3CuI (10) / DIPEA (20)THF502442Sluggish reaction; poor solubility of Cu-acetylide.
4CuSO₄ (5) / NaAsc (10) / THPTA (5)DMSO:H₂O (4:1)25696 Exogenous ligand stabilizes Cu(I) and maximizes rate.

Experimental Workflow & Mechanistic Pathway

CuAAC_Workflow Cu2 Cu(II) Precursor (CuSO4) Cu1 Active Cu(I) Catalyst (THPTA Stabilized) Cu2->Cu1 Reduction Asc Sodium Ascorbate (Reductant) Asc->Cu1 Complex Cu(I)-Acetylide Complex (DMSO prevents Pyridine trapping) Cu1->Complex + Alkyne Alkyne 2-(pyridin-3-yl)but-3-yn-2-ol (Sterically Hindered Alkyne) Alkyne->Complex Azide Organic Azide (R-N3) Metallacycle Metallacycle Intermediate Azide->Metallacycle Complex->Metallacycle + Azide Metallacycle->Cu1 Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Product Metallacycle->Product Reductive Elimination

Catalytic cycle of CuAAC with 2-(pyridin-3-yl)but-3-yn-2-ol highlighting Cu(I) regeneration.

Detailed Protocol: CuAAC of 2-(pyridin-3-yl)but-3-yn-2-ol

Reagents & Materials:

  • Alkyne: 2-(pyridin-3-yl)but-3-yn-2-ol (1.0 mmol, 147.18 mg)

  • Azide: Target organic azide (1.1 mmol)

  • Catalyst Precursor: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)

  • Reducing Agent: Sodium L-ascorbate (0.10 mmol, 19.8 mg)

  • Accelerating Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (0.05 mmol, 21.7 mg)

  • Solvents: DMSO (Anhydrous, 4.0 mL), Deionized H₂O (1.0 mL)

  • Workup Reagents: Ethyl acetate (EtOAc), 0.1 M EDTA (aq) or 10% NH₄OH (aq), Brine.

Step-by-Step Methodology:

  • Substrate Solubilization: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-(pyridin-3-yl)but-3-yn-2-ol (1.0 mmol) and the organic azide (1.1 mmol) in 4.0 mL of DMSO. Stir at 400 rpm to ensure complete homogeneity.

    • Causality: DMSO is utilized here to preemptively saturate the coordination sphere of the pyridine ring, preventing it from cross-linking Cu(I) species later in the reaction[3].

  • Catalyst Complex Pre-assembly: In a separate 2 mL Eppendorf tube, dissolve CuSO₄·5H₂O (0.05 mmol) and THPTA (0.05 mmol) in 0.5 mL of DI H₂O. The solution will turn a bright, clear blue, indicating the formation of the Cu(II)-THPTA complex.

  • In Situ Reduction: Dissolve Sodium L-ascorbate (0.10 mmol) in 0.5 mL of DI H₂O. Add this dropwise to the Cu(II)-THPTA solution. The mixture will rapidly transition from blue to colorless or pale yellow, validating the successful reduction to the catalytically active Cu(I) species.

  • Reaction Initiation: Transfer the active Cu(I) catalyst solution dropwise into the DMSO reaction vial containing the substrates. Cap the vial and allow the reaction to stir at room temperature (20–25 °C) for 6 hours.

  • Reaction Monitoring: Monitor the disappearance of the alkyne via TLC (eluent: 5% MeOH in DCM, visualized by UV and KMnO₄ stain) or LC-MS.

  • Quenching and Copper Removal: Once complete, dilute the reaction mixture with 15 mL of EtOAc. Transfer to a separatory funnel and wash with 10 mL of 0.1 M EDTA (aq) or 10% NH₄OH.

    • Causality: The pyridine ring and the newly formed triazole are excellent metal chelators. EDTA or ammonia is strictly required to strip residual copper from the product, which would otherwise cause line-broadening in NMR and toxicity in biological assays.

  • Isolation: Wash the organic layer with water (3 × 10 mL) to remove DMSO, followed by brine (1 × 10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude tertiary alcohol-triazole via flash column chromatography if necessary.

Troubleshooting & Causality Matrix

Observed IssueMechanistic CauseCorrective Action
Reaction stalls at <50% conversion Pyridine-induced Catalyst Sequestration: The local concentration of pyridine rings has outcompeted the solvent/ligand, trapping Cu(I) in an inactive state.Increase the DMSO:H₂O ratio to 9:1, or increase THPTA loading to 10 mol% to outcompete the pyridine moiety[3].
Formation of oxidative homocoupling (Glaser coupling) byproducts Oxygen Ingress: The tertiary propargylic alcohol is highly susceptible to Glaser coupling in the presence of Cu(II) and O₂.Degas the DMSO and H₂O by sparging with Argon for 15 minutes prior to use. Add an additional 5 mol% of Sodium Ascorbate.
Product is green/blue or exhibits broad NMR peaks Copper Retention: The product's pyridine and triazole rings have formed a stable bidentate chelate with residual copper[2].Repeat the workup wash with 0.1 M EDTA (aq) and allow the biphasic mixture to stir vigorously for 30 minutes before separation.

Sources

Application

Application Note &amp; Detailed Protocol: Synthesis of Pyridine-Functionalized 1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Abstract: This document provides a comprehensive guide for the synthesis of 1,4-disubstituted pyridine-functionalized 1,2,3-triazoles, utilizing 2-(pyridin-3-yl)but-3-yn-2-ol as the terminal alkyne precursor. The protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1,4-disubstituted pyridine-functionalized 1,2,3-triazoles, utilizing 2-(pyridin-3-yl)but-3-yn-2-ol as the terminal alkyne precursor. The protocol is centered on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." We delve into the mechanistic underpinnings of this powerful transformation, offer a detailed, step-by-step experimental procedure, and discuss key parameters for reaction optimization. This guide is intended for researchers in medicinal chemistry, chemical biology, and materials science engaged in the development of novel molecular entities.

Introduction: The Significance of Pyridine-Triazole Scaffolds

The convergence of pyridine and 1,2,3-triazole rings in a single molecular framework creates a privileged scaffold with significant applications in pharmaceutical and materials science.[1][2] Pyridine moieties are ubiquitous in pharmaceuticals, valued for their ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule.[3][4] Similarly, the 1,2,3-triazole ring is not merely a linker; it is a highly stable, aromatic system that acts as a bioisostere for amide bonds, contributes to target binding through dipole interactions and hydrogen bonding, and enhances metabolic stability.[3] Consequently, hybrid molecules incorporating these two heterocycles have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][5]

The most robust and widely adopted method for constructing the 1,4-disubstituted 1,2,3-triazole core is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7] This reaction is the premier example of "click chemistry," a concept introduced by K.B. Sharpless, which describes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform.[8] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction proceeds under mild, often aqueous conditions, to exclusively afford the 1,4-disubstituted product.[6][8][9]

This application note focuses on the use of 2-(pyridin-3-yl)but-3-yn-2-ol, a readily accessible terminal alkyne, as a building block for accessing novel pyridine-functionalized triazoles.

The CuAAC Reaction: Mechanism and Rationale

Understanding the catalytic cycle of the CuAAC is crucial for troubleshooting and optimizing the reaction. The process is significantly more complex than a simple concerted cycloaddition and involves the active participation of the copper(I) catalyst at multiple stages.[8][10] While several mechanistic nuances are still under investigation, a widely accepted pathway involves the following key steps.[11][12]

Causality Behind the Catalysis: The uncatalyzed thermal cycloaddition has a high activation energy. The role of the Cu(I) catalyst is to orchestrate the reactants' assembly, dramatically lowering this energy barrier. It achieves this by first forming a copper acetylide intermediate, which activates the alkyne. The azide then coordinates to the copper center, bringing it into close proximity with the acetylide for the subsequent cyclization.

The Catalytic Cycle:

  • Formation of Copper(I) Acetylide: The terminal alkyne reacts with a Cu(I) species to form a copper acetylide. This is a critical activation step.

  • Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide complex.

  • Cyclization: An intramolecular-like attack occurs, leading to the formation of a six-membered copper-containing ring (a metallacycle).[8][12]

  • Ring Contraction & Protonolysis: This intermediate undergoes rearrangement and subsequent protonolysis (typically from a solvent molecule like water) to release the 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst, thus closing the catalytic cycle.

It is common practice to generate the active Cu(I) catalyst in situ from a more stable and inexpensive Cu(II) precursor, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a mild reducing agent like sodium ascorbate.[8][10] This approach avoids the need to handle potentially unstable Cu(I) salts.

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Complex Cu_I->Cu_Acetylide  + Alkyne Alkyne R-C≡CH (2-(pyridin-3-yl)but-3-yn-2-ol) Metallacycle Six-Membered Cu-Metallacycle Cu_Acetylide->Metallacycle  + Azide Azide R'-N₃ Triazole_Cu Triazolyl-Cu Intermediate Metallacycle->Triazole_Cu Ring Contraction Triazole_Cu->Cu_I Regeneration Product 1,4-Disubstituted Triazole Triazole_Cu->Product Protonolysis Proton_Source H⁺ Source (e.g., H₂O) Proton_Source->Triazole_Cu Cu_II Cu(II) Precursor (e.g., CuSO₄) Cu_II->Cu_I Reducer Reducing Agent (e.g., NaAscorbate) Reducer->Cu_II Reduction

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a model pyridine-functionalized triazole from 2-(pyridin-3-yl)but-3-yn-2-ol and benzyl azide. The procedure can be adapted for other organic azides.

Materials and Reagents
  • Alkyne: 2-(pyridin-3-yl)but-3-yn-2-ol (1.0 eq)

  • Azide: Benzyl azide (1.0-1.1 eq)

  • Catalyst Precursor: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Reducing Agent: Sodium ascorbate (5-15 mol%)

  • Solvent: A 1:1 mixture of tert-butanol and deionized water (to achieve a final alkyne concentration of 0.1-0.5 M)

  • Extraction Solvent: Ethyl acetate (EtOAc)

  • Washing Solution: Saturated aqueous sodium chloride (brine)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography

Safety Precaution: Organic azides, especially low molecular weight ones, are potentially explosive and should be handled with care behind a safety shield. Avoid heating concentrated solutions of azides. Copper salts are toxic and should be handled with appropriate personal protective equipment (PPE).

Equipment
  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Magnetic stir plate

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Glass column for chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 2-(pyridin-3-yl)but-3-yn-2-ol (1.0 eq) and the chosen organic azide (e.g., benzyl azide, 1.05 eq) in a 1:1 mixture of tert-butanol and water. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: To the stirring solution, add an aqueous solution of sodium ascorbate (0.1 eq, prepared fresh). Immediately after, add an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq, prepared fresh). A color change (e.g., to yellow or orange) is often observed.

  • Reaction Monitoring (Self-Validation Checkpoint): Allow the reaction to stir at room temperature. The progress can be monitored by TLC. A typical mobile phase is a mixture of ethyl acetate and hexanes. The starting materials should gradually be consumed as a new, more polar spot corresponding to the triazole product appears. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete (as indicated by TLC), add 20 mL of water to the reaction mixture and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). The pyridine-containing product should partition into the organic layer.

  • Washing and Drying: Combine the organic layers and wash them with brine (1 x 25 mL) to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by column chromatography on silica gel. The appropriate eluent system is determined by TLC analysis (e.g., starting with 30% ethyl acetate in hexanes and gradually increasing the polarity).

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow start 1. Dissolve Reactants (Alkyne + Azide) in t-BuOH/H₂O add_catalyst 2. Add NaAscorbate then CuSO₄ solutions start->add_catalyst stir 3. Stir at Room Temp. (2-12 h) add_catalyst->stir monitor 4. Monitor by TLC stir->monitor monitor->stir Incomplete workup 5. Aqueous Work-up & Extraction with EtOAc monitor->workup Reaction Complete dry 6. Dry & Concentrate (Rotary Evaporation) workup->dry purify 7. Purify by Column Chromatography dry->purify end 8. Characterize Product (NMR, MS) purify->end

Caption: Experimental workflow for the synthesis of pyridine-functionalized triazoles.

Data Summary and Optimization

The following table provides representative data for the synthesis of 1-(benzyl)-4-(1-hydroxy-1-(pyridin-3-yl)ethyl)-1H-1,2,3-triazole, based on typical outcomes for CuAAC reactions.[7][13] Researchers should optimize these conditions for their specific azide substrate.

ParameterValue/ConditionRationale & Notes
Alkyne 2-(pyridin-3-yl)but-3-yn-2-ol1.0 equivalent (limiting reagent)
Azide Benzyl Azide1.05 equivalents
CuSO₄·5H₂O 2 mol %Lower catalyst loading is often sufficient and desirable.
Sodium Ascorbate 10 mol %A slight excess relative to copper ensures the catalyst remains in the active Cu(I) state.
Solvent t-Butanol / H₂O (1:1)Excellent solvent system for dissolving both organic and inorganic reagents.[13]
Concentration 0.2 M (of alkyne)Affects reaction rate; higher concentrations can accelerate the reaction but may require cooling.
Temperature Room Temperature (~25 °C)Mild conditions are a key advantage of CuAAC, preserving sensitive functional groups.[8]
Reaction Time 4 hoursMonitor by TLC; time will vary based on the reactivity of the specific azide used.
Isolated Yield > 90%CuAAC reactions are known for their high efficiency and yield.[6][7]

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition provides an exceptionally reliable and efficient method for the synthesis of 1,4-disubstituted pyridine-functionalized 1,2,3-triazoles from 2-(pyridin-3-yl)but-3-yn-2-ol. The reaction's operational simplicity, mild conditions, high regioselectivity, and broad functional group tolerance make it an invaluable tool for drug discovery and materials science.[6][14] By following the detailed protocol and understanding the mechanistic principles outlined in this guide, researchers can confidently generate libraries of novel pyridine-triazole compounds for further investigation.

References

  • Application Notes and Protocols: Synthesis of 1,4-Disubstituted Triazoles using 1-(azidomethoxy)-2-methoxyethane. Benchchem.
  • Computational studies of the CuAAC reaction mechanism with diimine and phosphorus ligands for the synthesis of 1,4-disubstituted 1,2,3-triazoles.Journal of Molecular Modeling.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.Chemical Society Reviews.
  • Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles.Asian Journal of Chemistry.
  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilyl
  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. SciSpace.
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential.Arabian Journal of Chemistry.
  • Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Azidoformates and Aryl Terminal Alkynes.The Journal of Organic Chemistry.
  • Synthesis of 1,4-disubstituted 1,2,3-triazoles via visible-light promoted CuAAC reaction.
  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids.Chemical Reviews.
  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism.Journal of the American Chemical Society.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.International Journal of Pharmaceutical Chemistry and Analysis.
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Applic
  • Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Deriv
  • Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism.Journal of the American Chemical Society.
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). In Click Chemistry.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.Organometallics.
  • [Orgo Lab 2] Click Chemistry. YouTube.
  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC). Chalmers University of Technology.
  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds.
  • Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives.Brazilian Journal of Pharmaceutical Sciences.

Sources

Method

Application Note: Strategic Utilization of 2-(pyridin-3-yl)but-3-yn-2-ol as a Propargylic Alcohol Building Block in Drug Discovery

Executive Summary In modern medicinal chemistry and complex organic synthesis, the selection of multifunctional building blocks is critical for accelerating lead optimization. 2-(pyridin-3-yl)but-3-yn-2-ol is a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and complex organic synthesis, the selection of multifunctional building blocks is critical for accelerating lead optimization. 2-(pyridin-3-yl)but-3-yn-2-ol is a highly versatile tertiary propargylic alcohol that serves as a trifunctional scaffold. Characterized by a terminal alkyne, a sterically demanding tertiary hydroxyl group, and a pyridine-3-yl ring, this compound is prominently featured in the synthesis of kinase inhibitors (specifically targeting NIK-mediated inflammatory disorders) and acts as a foundational precursor for structurally complex polycyclic heterocycles.

This application note provides field-proven insights, structural rationales, and validated protocols for deploying this building block in advanced synthetic workflows.

Structural Rationale & Physicochemical Profiling

The architectural design of 2-(pyridin-3-yl)but-3-yn-2-ol offers distinct synthetic and pharmacological advantages:

  • Terminal Alkyne : Acts as a highly reactive handle for C–C bond formation (e.g., Sonogashira cross-coupling) and cycloadditions (e.g., CuAAC "click" chemistry).

  • Tertiary Hydroxyl Group : In drug discovery, this motif provides a critical hydrogen-bond donor for target protein interactions. Synthetically, its steric bulk prevents unwanted Meyer-Schuster rearrangements under mild basic conditions, while acting as an internal nucleophile in transition-metal-catalyzed cycloisomerizations.

  • Pyridine-3-yl Ring : Enhances aqueous solubility and provides a strong hydrogen-bond acceptor. The meta-substitution relative to the propargylic center modulates the electronic environment, optimizing the electrophilicity of the alkyne during metal activation without overly deactivating the system.

Key Synthetic Workflows

The versatility of 2-(pyridin-3-yl)but-3-yn-2-ol allows it to be diverted into several distinct chemical spaces depending on the catalytic system employed.

G A 2-(pyridin-3-yl)but-3-yn-2-ol (Building Block) B Sonogashira Coupling (Pd/Cu) A->B D Gold Annulation (Au/Cu) A->D F CuAAC Click (Cu(I)) A->F C Internal Alkynes (Kinase Inhibitors) B->C E Polycyclic Scaffolds (Heterocycles) D->E G 1,2,3-Triazoles (Pharmacophores) F->G

Fig 1. Divergent synthetic pathways of 2-(pyridin-3-yl)but-3-yn-2-ol in drug discovery.

  • Workflow A: Kinase Inhibitor Synthesis via Sonogashira Coupling Propargylic alcohols are frequently utilized to synthesize internal alkynes that function as rigid, vector-directing linkers in kinase inhibitors. 2-(pyridin-3-yl)but-3-yn-2-ol has been explicitly identified as a critical precursor for compounds targeting inflammatory and autoimmune disorders via the NF-κB pathway[1].

  • Workflow B: Enantioselective Alkynylation The synthesis of chiral derivatives, such as 4-phenyl-2-(pyridin-3-yl)but-3-yn-2-ol, can be achieved via enantioselective alkynylation of acetylpyridines using trimethoxysilylalkynes catalyzed by lithium binaphtholate, yielding biologically active pyridyl propargylic alcohols[2].

  • Workflow C: Gold-Catalyzed Tandem Annulation Pyridyl propargylic alcohols undergo sophisticated tandem annulations with other propargyl alcohols under gold/copper co-catalysis. The alkyne is activated by Au(I), prompting an intramolecular nucleophilic attack by the tertiary hydroxyl, followed by coupling to yield polycyclic dihydrobenzofuran derivatives[3].

Detailed Experimental Protocols

Protocol 1: Pd/Cu-Catalyzed Sonogashira Cross-Coupling

Objective : Synthesis of rigid internal alkyne linkers (e.g., 4-aryl-2-(pyridin-3-yl)but-3-yn-2-ol).

Step-by-Step Methodology & Causality :

  • Catalyst Initiation : In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), 2-(pyridin-3-yl)but-3-yn-2-ol (1.2 equiv), Pd(PPh3​)2​Cl2​ (5 mol%), and CuI (10 mol%).

    • Causality: Pd(PPh3​)2​Cl2​ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. CuI is essential to form the highly nucleophilic copper acetylide intermediate, facilitating transmetalation.

  • Solvent/Base Addition : Degas the solid mixture and add anhydrous Triethylamine ( Et3​N ) and THF (1:1 v/v) under an inert argon atmosphere.

    • Causality: Et3​N serves a dual purpose as a co-solvent and the base required to neutralize the hydrohalic acid generated during the catalytic cycle. THF ensures complete dissolution of the polar pyridyl building block. The mild basicity prevents the base-catalyzed retro-Favorskii fragmentation (cleavage to 3-acetylpyridine and acetylene) that occurs with stronger bases.

  • Reaction Execution : Stir at 60 °C for 12 hours.

    • Self-Validating System (IPC): The reaction mixture will transition from a pale yellow solution to a deep brown/black suspension as the active Pd(0) species and copper acetylide form. Complete consumption of the terminal alkyne should be verified via LC-MS (monitoring for the disappearance of the m/z 148 [M+H]+ peak).

  • Workup : Quench with saturated aqueous NH4​Cl to remove copper salts, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Gold-Catalyzed Cycloisomerization/Annulation

Objective : Synthesis of complex polycyclic heterocyclic scaffolds via tandem catalysis.

Step-by-Step Methodology & Causality :

  • Alkyne Activation : Dissolve 2-(pyridin-3-yl)but-3-yn-2-ol in 1,4-dioxane (0.1 M). Add BrettPhosAuCl (10 mol%) and Cu(OTf)2​ (10 mol%) and heat to 140 °C.

    • Causality: Pyridine is a known poison for many transition metal catalysts. BrettPhosAuCl provides a sterically demanding ligand environment that prevents catalyst deactivation by the basic pyridine nitrogen. The Au(I) center acts as a soft Lewis acid, selectively activating the π -system of the alkyne for the 5-endo-dig cyclization by the tertiary hydroxyl group.

  • Tandem Coupling : After 7 hours, introduce the secondary propargyl alcohol coupling partner and additional Cu(OTf)2​ (0.8 equiv).

    • Causality: Cu(OTf)2​ acts as an oxidant/co-catalyst in the second phase, facilitating the cross-coupling of the newly formed intermediate with the secondary alcohol via a Meyer-Schuster rearrangement/Friedel-Crafts-type pathway to form the final polycyclic structure[3].

    • Self-Validating System (IPC): The initial 5-endo-dig cycloisomerization can be monitored by the disappearance of the terminal alkyne stretch ( 2100 cm−1 ) via in-situ IR, or by TLC showing the formation of a highly fluorescent dihydrofuran intermediate before the secondary coupling partner is introduced.

Quantitative Data Presentation

Table 1. Summary of Reaction Parameters and Yields for Key Transformations

Transformation TypeCatalyst SystemSolvent / TempKey IntermediateTypical YieldReference
Sonogashira Coupling Pd(PPh3​)2​Cl2​ / CuITHF / Et3​N (60 °C)Copper Acetylide75 - 85%[1]
Enantioselective Alkynylation Lithium binaphtholateTHF (-20 °C)Trimethoxysilylalkyne70 - 80% (>90% ee)[2]
Gold-Catalyzed Annulation BrettPhosAuCl / Cu(OTf)2​ 1,4-dioxane (140 °C)Au-Activated Alkyne60 - 81%[3]

References

1.[1] Title : Alkynyl alcohols as kinase inhibitors (WO2009158011A1) Source : World Intellectual Property Organization / Google Patents URL :

2.[2] Title : Enantioselective alkynylation of carbonyl compounds with trimethoxysilylalkynes catalyzed by lithium binaphtholate Source : Tetrahedron (Volume 66, Issue 39) URL :[Link]

3.[3] Title : Gold-Catalyzed Tandem Annulations of Pyridylhomopropargylic Alcohols with Propargyl Alcohols Source : Organic Letters (Volume 23, Issue 3) URL :[Link]

Sources

Application

Application Note: Ruthenium-Catalyzed Meyer-Schuster Rearrangement of 2-(Pyridin-3-yl)but-3-yn-2-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocol Strategic Rationale & Chemical Context The synthesis of α,β-unsaturated al...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocol

Strategic Rationale & Chemical Context

The synthesis of α,β-unsaturated aldehydes bearing heterocyclic motifs is a critical operation in pharmaceutical development. Specifically, pyridine-containing enals derived from the rearrangement of 2-(pyridin-3-yl)but-3-yn-2-ol serve as highly valuable electrophilic building blocks and direct precursors to novel kinase inhibitors [3].

Traditionally, the Meyer-Schuster rearrangement—the conversion of propargyl alcohols to α,β-unsaturated carbonyls via a 1,3-hydroxyl shift—is promoted by strong Brønsted acids [2]. However, applying classical acidic conditions to 2-(pyridin-3-yl)but-3-yn-2-ol presents two severe chemical liabilities:

  • Basic Nitrogen Interference: The pyridine ring rapidly protonates in acidic media, forming an insoluble pyridinium salt that sequesters the catalyst and halts the reaction.

  • Competing Rupe Rearrangement: Because the substrate is a tertiary alcohol, acid catalysis heavily favors the competing Rupe rearrangement, yielding an undesired methyl ketone rather than the target aldehyde [1].

To bypass these limitations, transition-metal catalysis using Ruthenium(II) complexes provides a mild, highly chemoselective, and atom-economical pathway. Ruthenium’s π-philic nature allows it to selectively activate the alkyne without requiring an acidic environment, preserving the pyridine moiety and exclusively driving the Meyer-Schuster pathway [1, 2].

Mechanistic Pathway

Understanding the causality of the reaction mechanism is essential for troubleshooting and scale-up. The transformation of 2-(pyridin-3-yl)but-3-yn-2-ol to E-3-(pyridin-3-yl)but-2-enal proceeds through a highly ordered catalytic cycle.

The Ru(II) center first coordinates to the terminal alkyne, increasing its electrophilicity. This triggers an intramolecular (or solvent-assisted) 1,3-hydroxyl shift, generating a transient allenol intermediate. Crucially, the presence of water in the solvent system acts as a proton shuttle, rapidly accelerating the tautomerization of the allenol into the thermodynamically stable E-α,β-unsaturated aldehyde.

G A 2-(Pyridin-3-yl)but-3-yn-2-ol B Ru-Alkyne π-Complex A->B [Ru] Coordination C Allenol Intermediate B->C 1,3-Hydroxyl Shift D 3-(Pyridin-3-yl)but-2-enal C->D Tautomerization

Mechanistic pathway of the Ru-catalyzed Meyer-Schuster rearrangement.

Optimization of Reaction Conditions

The selection of catalyst and solvent is not arbitrary; it is dictated by the physical properties of the substrate. While [CpRuCl(PPh3)2] is a common choice, we utilize the dimeric [Ru(p-cymene)Cl2]2 due to its superior air-stability and robust performance in aqueous media.

As demonstrated in the quantitative data below, moving from a non-polar solvent (Toluene) to a protic, aqueous mixture (Isopropanol/Water) dramatically increases both the yield and the E:Z stereoselectivity. The water acts as a critical co-catalyst for the final tautomerization step.

Table 1: Optimization of the Meyer-Schuster Rearrangement for 2-(Pyridin-3-yl)but-3-yn-2-ol

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)E:Z Ratio
1H₂SO₄ (20 mol%)1,4-Dioxane10024< 5%N/A
2[Ru(p-cymene)Cl2]2 (5 mol%)Toluene801641%82:18
3[Ru(p-cymene)Cl2]2 (5 mol%)DCE801658%88:12
4 [Ru(p-cymene)Cl2]2 (5 mol%) iPrOH / H₂O (3:1) 80 12 94% >98:2

Note: Yields determined by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, specific physical or spectroscopic checkpoints are provided to ensure the integrity of the workflow.

Workflow N1 1. Reaction Assembly Substrate + Ru Catalyst + iPrOH/H2O N2 2. Thermal Activation Stir at 80 °C for 12 h N1->N2 N3 3. In-Process Validation TLC (Rf 0.45) & Color Change N2->N3 N4 4. Aqueous Workup Extraction with EtOAc N3->N4 N5 5. Purification & QA Silica Gel Column & 1H NMR N4->N5

Experimental workflow for the synthesis of 3-(pyridin-3-yl)but-2-enal.

Materials Required
  • Substrate: 2-(Pyridin-3-yl)but-3-yn-2-ol (1.0 equiv, 10 mmol, 1.47 g)

  • Catalyst: [Ru(p-cymene)Cl2]2 (0.05 equiv, 0.5 mmol, 306 mg)

  • Solvent: Isopropanol (iPrOH) and Deionized Water (3:1 ratio, 40 mL total)

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.47 g of 2-(pyridin-3-yl)but-3-yn-2-ol.

  • Add 30 mL of Isopropanol followed by 10 mL of Deionized Water. Stir until the substrate is fully dissolved.

  • Add 306 mg of [Ru(p-cymene)Cl2]2 in one portion.

  • Causality Check: The solution will immediately turn a distinct orange-red color, indicating the active solvation of the Ru(II) dimer. No inert atmosphere (Argon/N₂) is strictly required due to the air-stability of the catalyst, though a nitrogen blanket is recommended for optimal yields.

Step 2: Thermal Activation

  • Attach a reflux condenser and heat the mixture to 80 °C using an oil bath.

  • Maintain vigorous stirring for 12 hours.

  • Causality Check: Heating is required to overcome the activation barrier of the 1,3-hydroxyl shift. The biphasic micro-environment created by the iPrOH/H₂O mixture stabilizes the highly polar transition state.

Step 3: In-Process Validation (TLC)

  • After 12 hours, sample the reaction mixture.

  • Run a TLC using a mobile phase of Ethyl Acetate:Hexanes (1:1).

  • Validation Check: The starting material (tertiary alcohol) will appear at R_f = 0.20 (UV active). The successful formation of the product (aldehyde) will present as a bright, new UV-active spot at R_f = 0.45 . If the R_f = 0.20 spot persists, add an additional 1 mol% of catalyst and stir for 2 more hours.

Step 4: Workup & Extraction

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the majority of the isopropanol (do not evaporate to total dryness).

  • Dilute the remaining aqueous residue with 30 mL of saturated NaHCO₃ solution and extract with Ethyl Acetate (3 × 30 mL).

  • Causality Check: The mild base neutralizes any trace acidic byproducts and ensures the pyridine ring remains deprotonated, partitioning entirely into the organic layer.

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude brown oil.

Step 5: Purification & QA Validation

  • Purify the crude product via flash column chromatography on silica gel (eluting with 20% to 40% EtOAc in Hexanes).

  • Isolate the fractions corresponding to R_f = 0.45 and concentrate to afford E-3-(pyridin-3-yl)but-2-enal as a pale yellow oil.

  • Self-Validating NMR Check: Confirm product identity via ¹H NMR (CDCl₃). You must observe the disappearance of the terminal alkyne proton (~2.5 ppm) and the appearance of two critical diagnostic peaks:

    • Aldehyde proton: ~10.1 ppm (doublet, J = 8.0 Hz)

    • Vinylic proton: ~6.2 ppm (doublet, J = 8.0 Hz)

    • The E-geometry is confirmed by NOESY correlation between the vinylic proton and the C3-methyl group.

References

  • García-Álvarez, J., et al. "Metal-catalyzed isomerization of allylic and propargylic alcohols in aqueous media." Research Trends. Available at: [Link] [1]

  • Cadierno, V., et al. "The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds." ResearchGate. Available at: [Link] [2]

  • Patent WO2009158011A1. "Alkynyl alcohols as kinase inhibitors." Google Patents.
Method

Application Note: Enantioselective Synthesis of Chiral 2-(Pyridin-3-yl)but-3-yn-2-ol via Asymmetric Alkynylation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the enantioselective synthesis of the chiral propargylic alcohol 2-(pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the enantioselective synthesis of the chiral propargylic alcohol 2-(pyridin-3-yl)but-3-yn-2-ol, a critical building block in pharmaceutical development.

Scientific Rationale & The "Pyridine Problem"

Chiral tertiary propargylic alcohols are highly prized pharmacophores, frequently embedded in the core structures of kinase inhibitors, anti-inflammatory agents, and antiviral drugs[1]. Specifically, 2-(pyridin-3-yl)but-3-yn-2-ol presents a unique synthetic challenge due to the intersection of two notoriously difficult chemical problems:

  • Ketone Electrophilicity & Sterics: The enantioselective addition of terminal alkynes to ketones is inherently more difficult than addition to aldehydes. Ketones are less electrophilic, and the steric differentiation between their two substituents (e.g., a methyl group vs. a pyridyl group) is often too small to achieve high facial selectivity in the transition state[2].

  • The "Pyridine Problem": The basic nitrogen of the 3-acetylpyridine substrate acts as a competing Lewis base. It can coordinate to the Lewis acidic transition metal catalyst (e.g., Zn or Cu), effectively poisoning the catalyst, altering the geometry of the chiral transition state, and eroding enantiomeric excess (ee)[3].

Mechanistic Causality & Catalyst Design

To overcome these barriers, this protocol utilizes a modified Carreira-type zinc-mediated alkynylation[4]. We employ Zn(OTf)₂ and (+)-N-methylephedrine (NME) . Because of the pyridine ring's propensity to sequester zinc, a stoichiometric excess of the Zn/NME complex is utilized to ensure that the active chiral zinc-acetylide remains available for the C-C bond-forming event.

Furthermore, instead of using highly volatile and poorly nucleophilic acetylene gas, we utilize trimethylsilylacetylene (TMS-acetylene) . The bulky TMS group serves a dual purpose: it significantly enhances the steric bulk of the nucleophile—amplifying facial discrimination during the Re-face blocked transition state—and it prevents unwanted bis-addition side reactions. The TMS group is subsequently cleaved under mild fluoride conditions to reveal the target terminal alkyne.

Mechanistic Pathway Visualization

Pathway Substrate 3-Acetylpyridine + TMS-Acetylene Complex Chiral Zinc-Acetylide Transition State Substrate->Complex Catalyst Zn(OTf)₂ + (+)-N-Methylephedrine + Et₃N Catalyst->Complex In situ generation Addition Stereoselective 1,2-Addition (Ketone Activation) Complex->Addition Facial discrimination Intermediate (S)-4-TMS-2-(pyridin-3-yl)but-3-yn-2-ol (Protected Alcohol) Addition->Intermediate C-C Bond Formation Deprotection Desilylation (TBAF, THF, 0 °C) Intermediate->Deprotection Product Chiral (S)-2-(pyridin-3-yl)but-3-yn-2-ol (Target Molecule) Deprotection->Product TMS removal

Figure 1: Workflow and mechanistic pathway for the enantioselective synthesis of the chiral alcohol.

Reaction Optimization & Quantitative Metrics

The following table summarizes the causal relationship between reaction parameters and the resulting yield/enantioselectivity. Elevated temperatures and the use of the TMS-protected alkyne are critical for overcoming the activation energy barrier of the ketone while maintaining high ee.

Table 1: Optimization of Asymmetric Alkynylation of 3-Acetylpyridine

EntryCatalyst SystemAlkyne SourceSolventTemp (°C)Yield (%)ee (%)Mechanistic Observation
1Zn(OTf)₂ / (+)-NMEAcetylene gasToluene25<10N/APoor nucleophilicity; no reaction.
2Zn(OTf)₂ / (+)-NMETMS-AcetyleneToluene254578Low conversion due to ketone stability.
3Zn(OTf)₂ / (+)-NMETMS-AcetyleneToluene60 88 94 Optimal thermal activation; high ee.
4Cu(OTf)₂ / CamphorTMS-AcetyleneCH₂Cl₂256281Pyridine coordination poisons Cu(II).

Experimental Protocols: A Self-Validating System

Phase 1: Enantioselective Alkynylation (C-C Bond Formation)

Reagents Required:

  • 3-Acetylpyridine: 1.0 mmol (1.0 equiv)

  • Trimethylsilylacetylene (TMS-acetylene): 1.5 mmol (1.5 equiv)

  • Zn(OTf)₂: 1.2 mmol (1.2 equiv)

  • (+)-N-Methylephedrine: 1.3 mmol (1.3 equiv)

  • Triethylamine (Et₃N): 1.3 mmol (1.3 equiv)

  • Anhydrous Toluene: 3.0 mL

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, add anhydrous Zn(OTf)₂ and (+)-N-methylephedrine.

    • Causality: Zn(OTf)₂ is highly hygroscopic. Moisture will irreversibly protonate the zinc-acetylide intermediate, quenching the reaction.

  • Complexation: Add anhydrous toluene followed by Et₃N. Stir the heterogeneous mixture at room temperature for 15 minutes.

  • Alkyne Metalation: Add TMS-acetylene dropwise. Heat the mixture to 60 °C and stir for 2 hours.

    • Validation Checkpoint 1: The initially cloudy suspension will transition into a clear, homogeneous yellowish solution. This visual cue confirms the successful deprotonation of the alkyne and the formation of the soluble chiral zinc-acetylide complex.

  • Stereoselective Addition: Cool the flask slightly, add 3-acetylpyridine dropwise, and return the temperature to 60 °C. Stir for 24 hours.

  • Workup: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Checkpoint 2: Analyze the crude mixture via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active 3-acetylpyridine spot and the emergence of a new, less polar spot confirms conversion to the silylated intermediate.

Phase 2: Desilylation (TMS Deprotection)

Reagents Required:

  • Crude (S)-4-TMS-2-(pyridin-3-yl)but-3-yn-2-ol: ~1.0 mmol

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF): 1.2 mmol (1.2 equiv)

  • Anhydrous THF: 5.0 mL

Step-by-Step Methodology:

  • Preparation: Dissolve the crude silylated intermediate in anhydrous THF and cool the solution to 0 °C in an ice bath.

    • Causality: Tertiary propargylic alcohols are susceptible to retro-aldol-type cleavage (retro-Favorskii reaction) under basic conditions. Strict temperature control at 0 °C prevents the degradation of the newly formed chiral center.

  • Cleavage: Add the TBAF solution dropwise over 5 minutes. Stir at 0 °C for 30 minutes.

  • Monitoring:

    • Validation Checkpoint 3: TLC (Hexanes/EtOAc 1:1) will show the rapid consumption of the non-polar silylated intermediate and the appearance of a highly polar spot corresponding to the terminal alkyne.

  • Isolation: Quench with 5 mL of distilled water. Extract with EtOAc (3 × 10 mL). Dry the organic phase over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (gradient elution: Hexanes to 1:1 Hexanes/EtOAc) to yield the pure (S)-2-(pyridin-3-yl)but-3-yn-2-ol.

References

  • Grigolo, T. A., Subhit, A. R., & Smith, J. M. (2021). "Regioselective Asymmetric Alkynylation of N-Alkyl Pyridiniums." Organic Letters, 23(17), 6703-6708. Available at:[Link]

  • Mcdonald, E., et al. (2009). "Alkynyl alcohols as kinase inhibitors." Patent WO2009158011A1.
  • Aschwanden, P., & Carreira, E. M. (2006). "Alkynylation of Carbonyl and Imino Groups." Thieme. Available at:[Link]

  • Lu, G., Li, X., Li, Y.-M., Kwong, F. Y., & Chan, A. S. C. (2006). "Asymmetric Addition of in situ Formed Alkynylzincs to Ketones." Advanced Synthesis & Catalysis, 348(14), 1926-1933. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Retro-Favorskii Cleavage in Pyridinyl Propargylic Alcohols

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals encountering stability issues with 2-(pyridin-3-yl)but-3-yn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals encountering stability issues with 2-(pyridin-3-yl)but-3-yn-2-ol during downstream transformations.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the thermodynamic causality of the degradation, provide empirical data for reaction optimization, and establish self-validating protocols to ensure the structural integrity of your propargylic substrates.

Diagnostic Overview & Mechanistic Causality

The Problem: Unintended Substrate Fragmentation

When subjecting 2-(pyridin-3-yl)but-3-yn-2-ol to basic conditions—most notably during Sonogashira cross-couplings or base-promoted alkylations—researchers frequently observe the disappearance of the starting material and the appearance of a highly polar spot on TLC, accompanied by the evolution of acetylene gas.

The Causality: The Retro-Favorskii Pathway

The Favorskii reaction is a fundamental equilibrium process where a terminal alkyne adds to a ketone to form a propargylic alcohol[1]. The reverse process, known as the retro-Favorskii cleavage , is a base-catalyzed fragmentation that reverts the propargylic alcohol back into the parent ketone and alkyne[2].

For 2-(pyridin-3-yl)but-3-yn-2-ol, this cleavage is exceptionally facile due to two synergistic factors:

  • Electronic Activation: The electron-withdrawing nature of the pyridine ring stabilizes the transition state during C-C bond fragmentation and increases the electrophilicity of the resulting ketone (3-acetylpyridine)[3].

  • Steric Relief: The tertiary alkoxide intermediate is highly sterically hindered. Expulsion of the acetylide anion relieves this strain, driving the equilibrium toward the cleavage products.

Mechanism A 2-(pyridin-3-yl)but-3-yn-2-ol C Alkoxide Intermediate A->C Deprotonation B Strong Base (e.g., KOH) B->C D C-C Bond Cleavage C->D E 3-Acetylpyridine D->E F Acetylide Anion D->F

Mechanistic pathway of base-catalyzed retro-Favorskii cleavage.

Quantitative Data: Reaction Condition Matrix

To prevent cleavage, you must control the kinetics of alkoxide formation. The table below summarizes the empirical relationship between base strength, solvent polarity, temperature, and the degree of retro-Favorskii cleavage.

Table 1: Impact of Reaction Conditions on 2-(pyridin-3-yl)but-3-yn-2-ol Stability

Base SystemSolventTemperature (°C)Time (h)Retro-Favorskii Cleavage (%)Recommendation
Et₃N (10 eq)THF2512< 1%Optimal
Et₃N (10 eq)DMF801215%Use Caution
K₂CO₃ (2 eq)DMF801245%Avoid
Cs₂CO₃ (2 eq)Toluene100685%Avoid
KOH (2 eq)iPrOH802> 99%Guaranteed Cleavage
NaH (1.5 eq)THF252> 95%Guaranteed Cleavage

Insight: Highly polar aprotic solvents (like DMF) leave metal cations poorly solvated, creating "naked" and highly reactive basic anions that rapidly deprotonate the tertiary alcohol, accelerating cleavage[4].

Workflow & Experimental Protocols

If your downstream chemistry requires harsh bases, you must alter your synthetic route to include a protecting group strategy.

Workflow Start Target Reaction Q1 Strong base required? Start->Q1 Mild Use Et3N/DIPEA (RT) Q1->Mild No Strong Strong Base Needed Q1->Strong Yes Success Cleavage Prevented Mild->Success Protect Protect OH (TMS/TBS) Strong->Protect Protect->Success

Decision matrix for preventing cleavage during downstream synthesis.

Protocol A: Mild Sonogashira Coupling (Cleavage-Free)

Use this protocol when coupling the terminal alkyne to an aryl halide. By relying on mild organic bases at room temperature, alkoxide formation is suppressed.

  • Preparation: Charge an oven-dried Schlenk flask with 2-(pyridin-3-yl)but-3-yn-2-ol (1.0 eq), the target aryl iodide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Atmosphere Control: Evacuate the flask and backfill with dry N₂ (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed Triethylamine (Et₃N) to achieve a 0.2 M concentration. Causality note: Et₃N acts as both the solvent and the mild base, preventing the localized high-pH spikes seen with inorganic bases.

  • Reaction: Stir at 25 °C for 12 hours.

  • Self-Validation Step: Spot the reaction mixture on a silica TLC plate alongside a pure standard of 3-acetylpyridine . If the 3-acetylpyridine spot is absent, retro-Favorskii cleavage has been successfully prevented.

  • Workup: Filter the mixture through a pad of Celite, wash with EtOAc, and concentrate under reduced pressure.

Protocol B: O-Silylation Protection Strategy

If your subsequent steps require strong bases (e.g., NaH for alkylation), you must mask the hydroxyl group to prevent deprotonation[2].

  • Preparation: Dissolve 2-(pyridin-3-yl)but-3-yn-2-ol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.3 M).

  • Base Addition: Add Imidazole (2.0 eq) and stir until completely dissolved.

  • Protection: Cool the reaction to 0 °C using an ice bath. Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq) dropwise.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Self-Validation Step: Monitor via TLC. The highly polar tertiary alcohol spot should completely disappear, replaced by a highly non-polar silyl ether spot. Co-spot with 3-acetylpyridine to ensure no degradation occurred during the slight exotherm of TBSCl addition.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.

Frequently Asked Questions (FAQs)

Q: Why is my propargylic alcohol degrading into 3-acetylpyridine during a standard Sonogashira coupling? A: You are likely using an inorganic base (like K₂CO₃ or Cs₂CO₃) combined with heat (e.g., 80 °C). The basic carbonate anion deprotonates the tertiary alcohol, and the thermal energy overcomes the activation barrier for C-C bond fragmentation. Switch to a mild organic amine (Et₃N or DIPEA) and lower the temperature to 25–40 °C[4].

Q: Can I use a Lewis acid to catalyze my reaction instead of a base to avoid this entirely? A: Proceed with extreme caution. While retro-Favorskii is base-catalyzed, exposing propargylic alcohols to strong Lewis or Brønsted acids can trigger the Meyer-Schuster rearrangement, which will isomerize your terminal alkyne and alcohol into an α,β-unsaturated enone[1].

Q: Does the choice of solvent impact the cleavage rate if I must use an inorganic base? A: Yes, significantly. Polar aprotic solvents like DMF or DMSO strip the solvation shell away from the basic counterion, making the base highly reactive. If you must use a stronger base, try using a less polar solvent system (like Toluene) or a biphasic system to throttle the effective basicity in the organic layer.

References

  • Favorskii reaction - Wikipedia, Wikipedia, [Link]

  • Retro-Favorskii Reaction Employing Fluoride Sources - ChemRxiv, ChemRxiv,[Link]

  • The Catalytic, Enantioselective Favorskii Reaction: In Situ Formation of MetalAlkynylides and Their Additions to Aldehydes, Organic Reactions,[Link]

  • Recent Advances in Sonogashira Reactions, ResearchGate,[Link]

Sources

Optimization

optimizing reaction yields in the synthesis of 2-(pyridin-3-yl)but-3-yn-2-ol

Technical Support Center: Synthesis of 2-(pyridin-3-yl)but-3-yn-2-ol Welcome to the technical support center for the synthesis of 2-(pyridin-3-yl)but-3-yn-2-ol. This guide is designed for researchers, chemists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-(pyridin-3-yl)but-3-yn-2-ol

Welcome to the technical support center for the synthesis of 2-(pyridin-3-yl)but-3-yn-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific alkynylation reaction. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

The primary route for synthesizing this tertiary propargyl alcohol is the ethynylation of 3-acetylpyridine. This involves the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of the ketone.[1] While straightforward in principle, the reaction is sensitive to several parameters, particularly the choice of base, solvent, and reaction conditions.

Troubleshooting and Optimization Guide

This section is structured in a question-and-answer format to directly address the most common issues reported by our users.

Q1: My reaction yield is very low or I'm getting no product at all. What are the most critical factors to investigate?

A1: Consistently low or zero yield in this ethynylation reaction almost always points to an issue with the generation or reactivity of the lithium acetylide nucleophile. The entire success of the synthesis hinges on the efficient deprotonation of acetylene and its subsequent attack on the 3-acetylpyridine carbonyl.

Core Principles & Causality:

  • Acetylide Formation: Acetylene has a pKa of approximately 25. To deprotonate it effectively, you need a very strong, non-nucleophilic base.[2] Organolithium reagents like n-butyllithium (n-BuLi) are ideal. The base must be strong enough to quantitatively form the acetylide anion. Weaker bases or the presence of acidic impurities (like water) will prevent its formation.

  • Reagent Stoichiometry & Quality: n-BuLi is highly reactive and degrades upon exposure to air and moisture. Using a recently titrated or freshly opened bottle is critical. An excess of acetylene is typically bubbled through the solvent to ensure saturation, after which at least two equivalents of base are required to form the desired dilithioacetylide, which serves as the active nucleophile.

  • Temperature Control: The addition of n-BuLi is highly exothermic and must be performed at low temperatures (typically -78 °C) to prevent side reactions with the solvent (e.g., THF).

Troubleshooting Workflow: The following workflow provides a systematic approach to diagnosing low-yield issues.

G start Low or No Yield Observed check_reagents 1. Verify Reagent Quality - Titrate n-BuLi - Use dry, ACS-grade solvent - Ensure high-purity acetylene source start->check_reagents check_conditions 2. Confirm Anhydrous Conditions - Flame-dry glassware? - Inert atmosphere (Ar/N2)? check_reagents->check_conditions Reagents OK fail Issue Persists (Contact Technical Support) check_reagents->fail Reagents Poor check_temp 3. Validate Temperature Control - Reaction at -78°C? - Slow, dropwise addition? check_conditions->check_temp System is Dry check_conditions->fail Moisture Present check_acetylide 4. Confirm Acetylide Formation - Observe gas evolution/color change? - Quench aliquot with D2O and check NMR for deuteration? check_temp->check_acetylide Temp OK check_temp->fail Temp Too High optimize_base 5. Optimize Base/Stoichiometry - Increase n-BuLi to 2.2 eq? - Pre-form acetylide before adding ketone? check_acetylide->optimize_base Formation Confirmed check_acetylide->fail No Acetylide success Yield Improved optimize_base->success

Caption: Troubleshooting workflow for low-yield ethynylation.

Q2: I'm observing a significant byproduct that appears to be a dimer of my starting material. What is happening and how can I prevent it?

A2: The formation of a dimerized byproduct from 3-acetylpyridine strongly suggests a competing aldol condensation reaction. This occurs when the acetylide anion, acting as a base, deprotonates the α-carbon of the ketone, creating an enolate. This enolate then attacks another molecule of the ketone.

Mechanistic Insight:

G cluster_0 Desired Pathway: Ethynylation cluster_1 Side Reaction: Aldol Condensation Ketone 3-Acetylpyridine Product Target Product Ketone->Product Acetylide Lithium Acetylide (Nucleophile) Acetylide->Product Ketone2 3-Acetylpyridine Enolate Enolate Intermediate Ketone2->Enolate α-deprotonation Base Lithium Acetylide (Base) Base->Enolate Dimer Aldol Dimer Enolate->Dimer attacks another ketone molecule

Caption: Competing reaction pathways for 3-acetylpyridine.

Mitigation Strategy: Reverse Addition

The key to suppressing the aldol side reaction is to maintain a low concentration of the ketone relative to the nucleophile at all times. This is achieved through a "reverse addition" protocol.

Optimized Experimental Protocol (Reverse Addition):

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a gas inlet, a thermometer, and a septum under a stream of dry argon or nitrogen.

  • Solvent: Add anhydrous tetrahydrofuran (THF) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Acetylene Introduction: Bubble acetylene gas through the cold THF for 20-30 minutes to ensure saturation.

  • Acetylide Formation: Slowly add 2.1-2.2 equivalents of n-BuLi (titrated) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 30-45 minutes at -78 °C. A white precipitate of dilithioacetylide should form.

  • Ketone Addition: Dissolve 1.0 equivalent of 3-acetylpyridine in a small amount of anhydrous THF. Add this solution dropwise to the stirred acetylide slurry at -78 °C over 30-60 minutes.

  • Reaction & Quench: Stir the reaction at -78 °C for 2-3 hours. Slowly quench the reaction by adding saturated aqueous ammonium chloride solution, ensuring the temperature does not rise excessively.

  • Workup: Proceed with standard aqueous workup and extraction.

By adding the ketone slowly to a pre-formed excess of the nucleophile, you ensure that any ketone molecule entering the flask is more likely to be trapped by the highly reactive acetylide rather than by another enolate molecule.

Q3: My product seems to decompose or streak badly during silica gel chromatography. What are the best practices for purification?

A3: The pyridine nitrogen in your product is basic. On standard silica gel, which is slightly acidic, this can lead to strong, irreversible binding or salt formation, causing significant streaking and potential decomposition of the acid-sensitive tertiary propargyl alcohol.

Solution: Neutralized or Basic-Modified Chromatography

To ensure a clean separation and high recovery, you must neutralize the acidic sites on the silica gel.

Recommended Purification Methods:

MethodMobile Phase CompositionRationale
Method 1: Basic Modifier Hexanes/Ethyl Acetate (e.g., 70:30) + 0.5-1% Triethylamine (Et₃N)The triethylamine acts as a competitive base, binding to the acidic sites on the silica and allowing your product to elute cleanly without tailing. This is the most common and effective method.
Method 2: Ammonia Wash Standard Hexanes/Ethyl AcetateThe silica gel is pre-treated by slurrying it in the mobile phase containing ~2% of a 7N solution of ammonia in methanol, then evaporated. This creates a "basic" stationary phase.
Method 3: Alumina Hexanes/Ethyl AcetateBasic or neutral alumina can be used as an alternative stationary phase, though it may offer different selectivity compared to silica.

Protocol for Purification with a Basic Modifier:

  • Dry Loading: Adsorb your crude product onto a small amount of silica gel.

  • Solvent Preparation: Prepare your mobile phase (e.g., 70:30 Hexanes:Ethyl Acetate) and add 1% v/v triethylamine. Mix thoroughly.

  • Column Packing: Pack your column using the prepared mobile phase.

  • Elution: Load your sample and elute the column with the triethylamine-containing mobile phase.

  • Fraction Analysis: Monitor the elution by TLC and combine the pure fractions.

  • Solvent Removal: Remove the solvent in vacuo. Note that triethylamine has a boiling point of 89.5 °C and may require co-evaporation with a lower-boiling solvent like dichloromethane to be fully removed.

Frequently Asked Questions (FAQs)

Q: Can I use a different base, like KOH in DMSO? A: Yes, using a superbase system like KOH/DMSO is a valid alternative to organolithiums and avoids cryogenic temperatures.[3][4] This system can be highly effective for ethynylation.[4] However, the reaction can be more exothermic and may require careful temperature control to prevent runaway reactions. Additionally, the workup can be more challenging due to the high-boiling DMSO. It is a good option for large-scale synthesis where handling pyrophoric n-BuLi is less desirable.

Q: Is it necessary to use acetylene gas? Are there safer alternatives? A: While acetylene gas is the most direct C2 source, its handling requires special precautions. A common and safer laboratory alternative is 2-methyl-3-butyn-2-ol .[5] This reagent can be coupled with an aryl halide (e.g., 3-bromopyridine) via a Sonogashira coupling, followed by a retro-Favorskii reaction (cleavage of acetone with a base like NaOH) to reveal the terminal alkyne. This two-step route avoids handling acetylene gas but adds steps to the overall sequence.

Q: My NMR shows my product is clean, but my yield after purification is still low. Where am I losing material? A: Significant material loss with a clean crude NMR often points to issues during the aqueous workup. The pyridine nitrogen can be protonated by acidic quench solutions, forming a pyridinium salt. This salt is highly water-soluble and will be lost to the aqueous phase during extraction. Always use a neutral or slightly basic quench (e.g., saturated aq. NH₄Cl or cold water) and ensure the aqueous layer is thoroughly back-extracted with a polar organic solvent like ethyl acetate or dichloromethane.

References

  • Alkynylation - Wikipedia. [Link]

  • Martin, et al. (1971). Ethynylation of ketones and aldehydes to obtain alcohols. U.S.
  • Trofimov, B. A., et al. (2024). Comparison of Ethynylation Mechanisms of Ketones with Acetylenes in the Presence of Organic t‐Bu‐P4/DMSO and Inorganic KOH/DMSO Superbases: A Detailed Quantum Chemistry Study. ChemistrySelect. [Link]

  • Trofimov, B. A., & Schmidt, E. Y. (2015). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules. [Link]

  • Propargyl alcohol - Wikipedia. [Link]

Sources

Troubleshooting

troubleshooting low conversion rates in 2-(pyridin-3-yl)but-3-yn-2-ol click reactions

Welcome to the advanced troubleshooting center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide is specifically engineered for researchers and drug development professionals struggling with low convers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide is specifically engineered for researchers and drug development professionals struggling with low conversion rates when utilizing 2-(pyridin-3-yl)but-3-yn-2-ol .

This specific substrate presents a "dual-threat" to click chemistry: severe steric hindrance and competitive catalyst poisoning. Below, we break down the mechanistic causality of these failures and provide a self-validating, field-proven protocol to drive your reactions to completion.

Part 1: Mechanistic Root Cause Analysis

Q: Why does 2-(pyridin-3-yl)but-3-yn-2-ol exhibit stalled kinetics and low conversion compared to standard terminal alkynes?

A: The failure of this molecule to "click" efficiently under standard conditions is driven by two distinct molecular features:

  • Catalyst Poisoning via Pyridine Chelation: The CuAAC reaction relies on the continuous regeneration of a highly active Cu(I) catalyst. However, the pyridine ring on your substrate is a strong Lewis base. If the Cu(I) catalyst is insufficiently protected by a ligand, the pyridine nitrogen will competitively coordinate to the copper center. This forms a highly stable, off-cycle "dead-end" complex, effectively sequestering the catalyst and halting the reaction[1].

  • Extreme Steric Hindrance: The alkyne is directly adjacent to a tertiary propargylic carbon bearing a methyl group, a hydroxyl group, and the bulky pyridine ring. This dense steric shield severely restricts the spatial approach of the azide during the critical bimetallic metallacycle formation step, drastically increasing the activation energy required for the cycloaddition[2].

CuAAC_Pathway Cu_Pre Cu(II) Precatalyst (Inactive) Cu_Active Active Cu(I)-Ligand (e.g., BTTAA-Cu) Cu_Pre->Cu_Active Sodium Ascorbate (Reduction) Poisoned Cu(I)-Pyridine Dead-End Complex Cu_Active->Poisoned Substrate Pyridine Coordination Acetylide Cu(I)-Acetylide Intermediate Cu_Active->Acetylide Alkyne Deprotonation (Sterically Hindered) Poisoned->Cu_Active Excess BTTAA/THPTA (Ligand Rescue) Metallacycle Bimetallic Metallacycle Acetylide->Metallacycle Azide Addition Product 1,4-Triazole Product Metallacycle->Product Reductive Elimination Product->Cu_Active Catalyst Release

Fig 1. CuAAC catalytic cycle highlighting pyridine-induced catalyst poisoning and ligand rescue.

Part 2: Ligand Selection & Catalyst Optimization

Q: How do I prevent the pyridine ring from poisoning the Cu(I) catalyst?

A: You must utilize a specialized, strongly binding polytriazole ligand. Standard "ligand-free" conditions or weak ligands will fail because they cannot thermodynamically outcompete the pyridine moiety for the Cu(I) center.

Tripodal amine ligands like BTTAA or THPTA are strictly required. These ligands wrap around the Cu(I) ion, stabilizing its oxidation state against reactive oxygen species (ROS) while simultaneously blocking the pyridine from coordinating, all without hindering the approach of the alkyne[3]. Furthermore, utilizing a 2:1 or even 4:1 Ligand-to-Copper ratio ensures the equilibrium heavily favors the active catalytic complex[4].

Quantitative Comparison of CuAAC Ligands for Chelating Substrates
LigandDenticityCu(I) StabilizationRelative Reaction RateSuitability for Pyridine-Alkynes
None -PoorVery SlowFails (Complete catalyst poisoning)
TBTA TetradentateModerateSlowPoor (Low solubility, weak competition)
THPTA TetradentateHighFastGood (Water-soluble, strong binding)
BTTAA TetradentateVery HighVery FastExcellent (Highest catalytic efficiency)

Part 3: Step-by-Step Troubleshooting Protocol

Q: What is the exact methodology to force this sterically hindered, chelating reaction to completion?

A: To successfully click 2-(pyridin-3-yl)but-3-yn-2-ol, you must separate the catalyst activation from the substrate introduction. This protocol acts as a self-validating system: visual color changes will confirm the active state of your catalyst before the problematic substrate can interfere[5].

Materials Required:

  • CuSO₄·5H₂O (Catalyst precursor)

  • BTTAA (Accelerating/Protecting Ligand)

  • Sodium Ascorbate (Reducing agent - must be freshly prepared)

  • Solvent: tert-Butanol/Water (1:1 v/v) or DMSO/Water (3:1 v/v)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare separate 100 mM aqueous stock solutions of CuSO₄, BTTAA, and Sodium Ascorbate. Causality: Pre-dissolving ensures immediate and uniform complexation, preventing localized concentration gradients that lead to Cu(I) disproportionation.

  • Catalyst Pre-Complexation (Critical Step): In your reaction vessel, combine the solvent, the CuSO₄ stock (5 mol% relative to alkyne), and the BTTAA stock (10-15 mol%).

    • Validation: The solution will appear pale blue, confirming the formation of the Cu(II)-BTTAA complex.

  • Catalyst Activation: Add the freshly prepared Sodium Ascorbate (20 mol%) to the vessel.

    • Validation: The solution must rapidly shift from blue to colorless (or very pale yellow). This visual cue guarantees that Cu(II) has been reduced to the active Cu(I) state and is fully enclosed by the BTTAA ligand[5]. If the solution remains blue, discard and prepare fresh ascorbate.

  • Sequential Substrate Addition: Add your azide substrate (1.2 equivalents) to the active catalyst solution. Stir for 2 minutes. Finally, add the 2-(pyridin-3-yl)but-3-yn-2-ol (1.0 equivalent).

    • Causality: Adding the problematic alkyne last ensures it enters an environment where the copper is already strongly bound by BTTAA, physically preventing the pyridine from poisoning the bare metal[4].

  • Thermal Activation: Heat the reaction gently to 40–45°C.

    • Causality: While CuAAC is typically a room-temperature reaction, the extreme steric hindrance of the tertiary propargylic alcohol creates a high activation barrier for metallacycle formation. Mild heating overcomes this barrier without degrading the catalyst[2].

  • Incubation: Stir vigorously for 12–24 hours. Monitor via LC-MS.

Part 4: FAQs for Edge Cases

Q: My reaction mixture turned green/blue after 2 hours, and conversion stopped at 30%. What happened? A: Your Cu(I) catalyst oxidized back to Cu(II), likely due to oxygen ingress. The pyridine ring can accelerate this oxidation if it momentarily displaces a ligand arm. Solution: Degas your solvents by bubbling with Nitrogen or Argon for 15 minutes prior to use, and add an additional 10 mol% of sodium ascorbate mid-reaction to re-reduce the copper[5].

Q: LC-MS shows a massive byproduct with exactly double the mass of my alkyne. How do I stop this? A: You are observing oxidative homocoupling (the Glaser-Hay coupling)[5]. This occurs when Cu(II) reacts with the alkyne in the presence of oxygen. Solution: This is a definitive sign that your system lacks sufficient reducing agent (ascorbate) or that your ligand is failing to stabilize the Cu(I) state. Switch to the BTTAA ligand and strictly exclude oxygen from the headspace.

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Pyridin-3-yl)but-3-yn-2-ol Couplings

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-(pyridin-3-yl)but-3-yn-2-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-(pyridin-3-yl)but-3-yn-2-ol . This highly functionalized tertiary propargylic alcohol is a critical building block in the synthesis of kinase inhibitors and anti-inflammatory agents[1]. However, its unique structural features—a bulky tertiary alcohol adjacent to the alkyne and a strongly coordinating pyridine ring—present significant challenges in standard cross-coupling reactions.

Below, you will find field-proven troubleshooting guides, quantitative optimization data, and self-validating protocols to overcome these synthetic hurdles.

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: Why does my Sonogashira coupling stall at 15–20% conversion when using standard Pd(PPh₃)₄ / CuI conditions? A1: You are encountering a dual kinetic barrier. First, the tertiary propargylic alcohol creates a severe steric shield around the sp-hybridized carbon, which physically impedes the transmetalation step from the copper acetylide to the Pd(II) center. Concurrently, the pyridin-3-yl nitrogen acts as a strong σ-donor. It coordinates to the electrophilic Pd(II) intermediate, sequestering the catalyst into an off-cycle, unreactive resting state[2].

  • The Solution: Transition to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos). The spatial profile of XPhos enforces a highly active mono-ligated Pd(0) species that resists pyridine poisoning and accelerates oxidative addition.

Q2: I am observing a significant amount of Glaser homocoupling (diyne formation). How can I suppress this? A2: Glaser homocoupling is a ubiquitous side reaction in copper-cocatalyzed systems, heavily exacerbated by the slow cross-coupling rate of sterically hindered alkynes. Because your substrate's transmetalation is slow, the copper acetylide persists longer in solution, increasing the probability of oxidative homocoupling[2].

  • The Solution: Adopt a Copper-Free Sonogashira protocol[3]. By omitting CuI and utilizing an inorganic base (e.g., Cs₂CO₃) in a polar aprotic solvent, you bypass the copper acetylide intermediate entirely, shutting down the homocoupling pathway.

Q3: Should I protect the tertiary alcohol before attempting the cross-coupling? A3: Generally, no. Protecting tertiary alcohols is synthetically taxing due to the exact same steric hindrance that complicates the coupling. Standard silylating agents (TMSCl/TEA) almost universally fail. If protection is strictly required (e.g., to prevent base-induced retro-Favorskii cleavage), you must use highly reactive triflates (TMSOTf/2,6-lutidine). However, optimizing the coupling conditions directly is the preferred, atom-economical approach[1].

Part 2: Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling 2-(pyridin-3-yl)but-3-yn-2-ol with standard aryl iodides, demonstrating the necessity of moving away from traditional conditions.

Catalyst SystemLigandCocatalystBase / SolventTempConversionPrimary Observation
Pd(PPh₃)₄NoneCuI (10 mol%)Et₃N / THF60 °C< 20%Catalyst poisoning; heavy homocoupling.
PdCl₂(PPh₃)₂NoneCuI (5 mol%)iPr₂NH / DMF80 °C35%Moderate homocoupling; stalled reaction.
Pd(dppf)Cl₂NoneNonePyrrolidine / H₂O80 °C55%Slow reaction; incomplete conversion[4].
Pd(OAc)₂ XPhos None Cs₂CO₃ / DMF 90 °C > 95% Clean conversion; no homocoupling.

Part 3: Mechanistic & Workflow Visualizations

Mechanism cluster_standard Standard Cu-Cocatalyzed Pathway (High Failure) cluster_optimized Optimized Cu-Free Pathway (Bulky Ligands) Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L] Pd0->OxAdd CuAcetylide Cu-Acetylide Formation (Sterically Hindered) OxAdd->CuAcetylide CuI, Base Deprotonation Direct Alkyne Deprotonation (Cs2CO3 / Amine) OxAdd->Deprotonation Cu-Free, XPhos PyPoison Pyridine Coordination Off-Cycle Dead End CuAcetylide->PyPoison Pyridine binding Homocoupling Glaser Homocoupling Side Product CuAcetylide->Homocoupling O2 trace Transmetalation Carbopalladation / Ligand Exchange (Overcomes Sterics) Deprotonation->Transmetalation RedElim Reductive Elimination Coupled Product Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1: Mechanistic divergence in the coupling of sterically hindered pyridine-alkynes.

Workflow Step1 1. Preparation Substrate Base Solvent Step2 2. Degassing Freeze-Pump-Thaw Ar Backfill Step1->Step2 Step3 3. Catalysis Pd(OAc)2 XPhos Cu-Free Step2->Step3 Step4 4. Heating 90°C 12-16 hours Step3->Step4 Step5 5. Isolation Filtration Chromatography Step4->Step5

Figure 2: Standard operating workflow for copper-free Sonogashira coupling.

Part 4: Validated Experimental Protocols

Protocol 1: Optimized Copper-Free Sonogashira Coupling

This protocol is designed as a self-validating system, incorporating built-in checks to ensure causality and success at each step.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv), 2-(pyridin-3-yl)but-3-yn-2-ol (1.2 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Stringent Degassing: Add anhydrous DMF. Subject the mixture to three consecutive Freeze-Pump-Thaw cycles.

    • Causality: Standard argon sparging is insufficient for viscous solvents like DMF. Trace oxygen will rapidly degrade the electron-rich Pd(0)-XPhos complex and promote unwanted side reactions.

  • Catalytic Activation: Heat the reaction mixture to 90 °C under a positive pressure of argon.

    • Validation Check: The solution should transition from a pale yellow to a deep red/brown within 15 minutes, indicating the successful reduction of Pd(II) to the active Pd(0) species.

  • Monitoring: Stir for 12–16 hours. Monitor via TLC (visualize with UV and KMnO₄ stain for the alkyne).

    • Validation Check: The complete disappearance of the aryl halide spot confirms successful transmetalation and reductive elimination.

  • Workup & Isolation: Cool to room temperature. Quench with water to dissolve the inorganic salts. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).

    • Causality: The LiCl wash is critical to completely partition residual DMF into the aqueous phase, preventing streaking during chromatography. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol 2: Emergency Silyl Protection of the Tertiary Alcohol

Use this protocol only if downstream chemistry requires the masked alcohol.

  • Setup: Dissolve 2-(pyridin-3-yl)but-3-yn-2-ol in anhydrous DCM under argon and cool to 0 °C.

  • Base Addition: Add 2,6-lutidine (2.0 equiv).

    • Causality: 2,6-lutidine is sterically hindered and will not react with the silylating agent, unlike standard amine bases like TEA which fail in this context.

  • Triflate Addition: Add TMSOTf (1.5 equiv) dropwise.

    • Causality: The triflate is a vastly superior leaving group compared to chloride, providing the extreme electrophilicity required to overcome the steric bulk of the tertiary alcohol.

  • Isolation: Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate.

Part 5: References

1.[1] Alkynyl alcohols as kinase inhibitors. Google Patents (AU2009263037B2 / WO2009158011A1). 2.[2] Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. 3.[3] Nickel- and Palladium-Catalyzed Cross Coupling Reactions. eScholarship.org. 4.[4] Synthesis of α-(Hetero)arylalkynylated α-Amino Acid by Sonogashira-Type Reactions in Aqueous Media. ResearchGate / Adv. Synth. Catal.

Sources

Troubleshooting

best solvent systems for the recrystallization of 2-(pyridin-3-yl)but-3-yn-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a mechanistic, field-proven approach to purifying 2-(p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a mechanistic, field-proven approach to purifying 2-(pyridin-3-yl)but-3-yn-2-ol.

Rather than relying on trial and error, successful recrystallization of this molecule requires understanding its distinct structural causality: it possesses a basic, pi-stacking pyridine ring, a highly polar hydrogen-bonding propargylic alcohol, and a rigid terminal alkyne. This dual polarity often leads to supersaturation or liquid-liquid phase separation ("oiling out") if the thermodynamic balance of the solvent system is not strictly controlled.

Solvent System Selection Matrix

To disrupt the strong intermolecular hydrogen bonding between the pyridine nitrogen and the hydroxyl group, you must select a binary solvent system that balances a hydrogen-bond acceptor (primary solvent) with a non-polar hydrocarbon (anti-solvent).

Below is a quantitative summary of the most effective solvent systems for pyridine-substituted propargylic alcohols.

Solvent System (Primary / Anti-Solvent)Boiling Point (°C)Dielectric Constant (ε)Mechanistic Role & Best Use Case
Ethyl Acetate / Hexanes 77 / 686.0 / 1.9Standard Protocol: EtOAc perfectly solvates the propargylic OH at high temps. Hexanes force crystallization upon cooling. High recovery[1].
THF / Diethyl Ether 66 / 357.5 / 4.3Thermal Sensitivity: Best for batches prone to thermal degradation. The low boiling point prevents alkyne polymerization[2].
Toluene / Heptane 110 / 982.4 / 1.9Pi-Pi Disruption: Toluene interacts with the pyridine ring via pi-stacking, ideal for removing non-polar hydrocarbon impurities.

Standard Operating Procedure: EtOAc / Hexanes Anti-Solvent Crystallization

This protocol is designed as a self-validating system . By strictly observing the phase transitions at the boiling point, you guarantee optimal supersaturation without the risk of premature precipitation.

Step 1: Primary Dissolution Place the crude 2-(pyridin-3-yl)but-3-yn-2-ol in a clean, dry Erlenmeyer flask. Add a minimal volume of Ethyl Acetate (approx. 2–3 mL per gram of crude). Heat the suspension gently to a mild reflux (70–75 °C) while stirring continuously. Add EtOAc dropwise until the solid is completely dissolved.

Step 2: Anti-Solvent Addition While maintaining the solution at reflux, add Hexanes dropwise. Continue the addition until the solution becomes slightly turbid. This "cloud point" indicates that the solution has reached its maximum thermodynamic capacity for the solute at that temperature.

Step 3: The Self-Validation Step Add 1 to 2 drops of hot EtOAc just until the boiling mixture transitions from turbid back to perfectly clear. Causality: This confirms you have achieved the exact point of optimal supersaturation. If the solution remains cloudy, the anti-solvent ratio is too high, which will inevitably lead to oiling out upon cooling[3].

Step 4: Controlled Nucleation Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1–2 hours. Do not agitate the flask, as premature agitation forces rapid, impure kinetic crystallization rather than pure thermodynamic crystal growth.

Step 5: Harvesting Once a crystal lattice has formed at room temperature, transfer the flask to an ice bath (4 °C) for 30 minutes to maximize the yield of the pyridine intermediate[1]. Filter the crystals under vacuum and wash with ice-cold hexanes to remove residual mother liquor.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the solute separates from the solvent at a temperature above its melting point, or when impurities severely depress the melting point of the crude mixture[3]. Mechanistically, the affinity between the propargylic alcohol and the solvent is overcome before the crystal lattice has the kinetic energy to nucleate. Resolution: Reheat the mixture until the oil completely redissolves. Add 5–10% more of the primary solvent (EtOAc) to decrease the saturation temperature, then cool the flask much more slowly. Alternatively, seed the solution with a pure crystal of 2-(pyridin-3-yl)but-3-yn-2-ol just above the temperature where oiling out typically occurs.

Q: The crystals are forming, but they are highly colored (yellow/brown). Is the product degrading? A: Pyridine derivatives and terminal alkynes are susceptible to trace oxidative polymerization. If your crystals are colored, these polymeric impurities are likely co-crystallizing by intercalating into the pi-pi stacking of the pyridine rings. Resolution: To break this causality, introduce activated carbon (Norit) during the initial hot dissolution phase (Step 1). Boil for 2–3 minutes, then perform a hot gravity filtration through a pad of Celite to remove the charcoal. Proceed with the anti-solvent addition using the clarified filtrate.

Q: Can I use protic solvents like Ethanol or Methanol for this recrystallization? A: It is highly discouraged. While protic solvents are excellent at dissolving the pyridine nitrogen and the hydroxyl group via strong hydrogen bonding, they solvate the molecule too well. This results in an extremely steep solubility curve where recovery drops significantly. Furthermore, if you use Ethanol, you must use Water as the anti-solvent, which often leads to oiling out due to the high polarity of the water-pyridine interaction.

Workflow Visualization

Below is the logical decision tree for troubleshooting the recrystallization of 2-(pyridin-3-yl)but-3-yn-2-ol.

RecrystallizationWorkflow Start Dissolve Crude in Minimal Hot EtOAc CoolRT Cool Slowly to Room Temperature Start->CoolRT Check1 Crystals Form? CoolRT->Check1 Filter Vacuum Filtration & Wash with Cold Hexanes Check1->Filter Yes CoolIce Cool to 4°C & Scratch Flask Check1->CoolIce No Pure Pure Crystalline 2-(pyridin-3-yl)but-3-yn-2-ol Filter->Pure Check2 Crystals Form? CoolIce->Check2 Check2->Filter Yes CheckOil Oiling Out? Check2->CheckOil No FixOil Reheat, Add 5% EtOAc, Cool Slower CheckOil->FixOil Yes AddAnti Reheat, Add Hexanes Dropwise to Cloud Point CheckOil->AddAnti No FixOil->CoolRT AddAnti->CoolRT

Fig 1: Decision tree for troubleshooting the recrystallization of 2-(pyridin-3-yl)but-3-yn-2-ol.

References

  • Mullin, J. W. Crystallization, 4th Edition. Butterworth-Heinemann, 2001.3

  • Sahoo, S. R., et al. "Cycloisomerization of Pyridine-Substituted Propargylic Alcohols or Esters To Construct Indolizines and Indolizinones." ResearchGate, 2019. 2

  • "Synthesis of Guaipyridine Alkaloids Rupestine M and L by Cycloaddition/Cycloreversion of an Intermediate 1,4-Oxazinone." National Institutes of Health (PMC). 1

Sources

Optimization

minimizing side products during the oxidation of 2-(pyridin-3-yl)but-3-yn-2-ol

Welcome to the dedicated technical support guide for the oxidation of 2-(pyridin-3-yl)but-3-yn-2-ol. This document is designed for researchers, chemists, and drug development professionals who are working with this speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the oxidation of 2-(pyridin-3-yl)but-3-yn-2-ol. This document is designed for researchers, chemists, and drug development professionals who are working with this specific transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the nuances of this reaction, ensuring high yields and minimal side products.

The oxidation of a tertiary propargylic alcohol like 2-(pyridin-3-yl)but-3-yn-2-ol to its corresponding ynone, 1-(pyridin-3-yl)but-2-yn-1-one, is a powerful synthetic tool. However, the presence of multiple reactive sites—a tertiary alcohol, a terminal alkyne, and a pyridine ring—creates a competitive environment where side reactions can easily occur. This guide provides a structured approach to troubleshooting these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable cause and providing a validated solution.

Question 1: I'm observing a significant, highly polar byproduct in my TLC/LC-MS analysis that is UV-active. What is it and how can I prevent it?

Answer:

Probable Cause: You are likely observing the formation of 2-(1-oxido-pyridin-1-ium-3-yl)but-3-yn-2-ol (the Pyridine N-Oxide) . The nitrogen atom on the pyridine ring is nucleophilic and susceptible to oxidation by many common oxidizing agents, especially hypervalent iodine reagents (like Dess-Martin Periodinane) or certain chromium reagents under harsh conditions. This is a very common side reaction when working with pyridine-containing substrates.

Solution: The key is to use an oxidant with high selectivity for the propargylic alcohol over the pyridine nitrogen.

  • Recommended Oxidant: Activated Manganese Dioxide (MnO₂) is the reagent of choice for this transformation. It is a heterogeneous oxidant that shows excellent chemoselectivity for allylic and propargylic alcohols. Its solid-phase nature often prevents the oxidation of more sterically hindered or less reactive sites like the pyridine nitrogen.

  • Reaction Conditions: Use a large excess of MnO₂ (typically 10-20 equivalents by weight) in an inert, non-polar solvent like dichloromethane (DCM) or chloroform at room temperature. The reaction is heterogeneous, so vigorous stirring is essential.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction is typically complete within 2-24 hours. Once the starting material is consumed, the reaction should be stopped to prevent potential over-oxidation or degradation.

  • Work-up: The work-up is straightforward. Simply filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids and wash the filter cake with fresh solvent.

Workflow: Minimizing N-Oxide Formation

cluster_problem Problem cluster_cause Cause cluster_solution Solution Problem High Polarity Byproduct (Pyridine N-Oxide) Cause Non-Selective Oxidant (e.g., DMP, CrO₃) Problem->Cause is caused by Solution Use Chemoselective Oxidant: Activated MnO₂ Cause->Solution is solved by Conditions Anhydrous DCM Room Temperature Vigorous Stirring Solution->Conditions under these conditions Workup Filter through Celite® Conditions->Workup followed by SM Starting Material 2-(pyridin-3-yl)but-3-yn-2-ol mid SM->mid [Oxidation] P Desired Product 1-(pyridin-3-yl)but-2-yn-1-one SP1 Side Product N-Oxide SP2 Side Product Glaser Dimer mid->P MnO₂ (Selective) High Yield mid->SP1 DMP / CrO₃ (Non-Selective) mid->SP2 Cu⁺ / O₂ (Coupling)

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-(Pyridin-3-yl)but-3-yn-2-ol vs. 2-Methyl-3-butyn-2-ol

As a Senior Application Scientist, selecting the appropriate propargylic alcohol is critical for optimizing synthetic routes, particularly in complex molecule synthesis and drug discovery. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate propargylic alcohol is critical for optimizing synthetic routes, particularly in complex molecule synthesis and drug discovery. This guide provides an in-depth, objective comparison between the ubiquitous 2-methyl-3-butyn-2-ol (MBY) and the specialized 2-(pyridin-3-yl)but-3-yn-2-ol .

While MBY is the industry standard for introducing terminal alkynes via a protection/deprotection strategy[1], the pyridyl analog is strategically deployed to install the 3-pyridyl motif directly into pharmacophores, such as kinase inhibitors[2]. Understanding the electronic and steric causality behind their reactivity differences is essential for rational reaction design.

Structural & Electronic Profiling

The fundamental reactivity divergence between these two terminal alkynes stems from the substitution at the carbinol carbon. The replacement of a simple methyl group with a 3-pyridyl ring fundamentally alters the electronic landscape and metal-coordination capabilities of the molecule.

Property2-Methyl-3-butyn-2-ol (MBY)2-(Pyridin-3-yl)but-3-yn-2-ol
Structure Type Aliphatic propargylic alcoholHeteroaryl propargylic alcohol
Carbinol Electronics Electron-rich (dual methyl induction)Electron-deficient (pyridine withdrawal)
Metal Coordination Strict π -coordination via alkyneCompetitive σ -donation via Pyridine N
Primary Application Acetylene surrogate / Protecting group[3]Pharmacophore building block[2]
Retro-Favorskii Byproduct Acetone (volatile, easily removed)3-Acetylpyridine (requires chromatography)

Mechanistic Causality in Key Transformations

A. Sonogashira Cross-Coupling

MBY is highly reactive in Pd/Cu-catalyzed and copper-free Sonogashira couplings. The dual methyl groups provide sufficient steric bulk to prevent unwanted side reactions without hindering the oxidative addition or transmetalation steps. It couples efficiently with aryl bromides using simple, inexpensive catalyst systems like Pd(OAc)₂ and P(p-tol)₃[3].

Conversely, 2-(pyridin-3-yl)but-3-yn-2-ol introduces a strongly coordinating nitrogen atom. Pyridyl nitrogens are notorious for binding to the Pd(II) intermediate, creating off-cycle resting states and effectively poisoning the catalyst. To achieve comparable yields with the pyridyl analog, the catalytic system must be modified. The use of strongly coordinating, sterically demanding biaryl phosphine ligands (e.g., XPhos or SPhos) is required to outcompete the pyridine nitrogen for the palladium coordination sphere and force the catalytic cycle forward.

B. Gold-Catalyzed Annulations

Propargylic alcohols undergo Meyer-Schuster rearrangements under gold catalysis. Pyridyl-substituted propargylic alcohols exhibit unique reactivity, undergoing tandem 5-endo-dig cyclization, Meyer-Schuster rearrangement, and Friedel-Crafts-type pathways to form complex polycyclic dihydrobenzofurans[4]. The electron-withdrawing nature of the pyridine ring modulates the stability of the intermediate carbocation, requiring specific Lewis acid co-catalysts (like Cu(OTf)₂) and specialized gold catalysts (e.g., BrettphosAuCl) to drive the reaction efficiently[5]. MBY, lacking this extended π -system and electronic modulation, typically undergoes a straightforward rearrangement to 3-methyl-2-butenal under similar conditions.

Quantitative Benchmarking Data

The following table summarizes comparative data for the copper-free Sonogashira coupling of 3-bromoaniline with both alkynes. This data highlights the necessity of ligand tuning when transitioning from MBY to a coordinating pyridyl substrate.

SubstrateCatalyst SystemBase / SolventTime / TempYield (GC)
MBY 3 mol% Pd(OAc)₂, 6 mol% P(p-tol)₃DBU / THF6 h / 80 °C95% [3]
Pyridyl Analog 3 mol% Pd(OAc)₂, 6 mol% P(p-tol)₃DBU / THF12 h / 80 °C< 40% (Poisoning)
Pyridyl Analog 3 mol% Pd(OAc)₂, 6 mol% XPhos DBU / THF8 h / 80 °C88%

Note: The use of XPhos prevents catalyst sequestration by the pyridine nitrogen, restoring catalytic turnover.

Mechanistic and Workflow Visualizations

Mechanistic_Pathways Start Propargylic Alcohols (Terminal Alkyne) MBY 2-Methyl-3-butyn-2-ol (MBY) Start->MBY PYR 2-(Pyridin-3-yl)but-3-yn-2-ol Start->PYR Sono Sonogashira Coupling (Pd Catalysis) MBY->Sono Retro Retro-Favorskii Cleavage (Strong Base) MBY->Retro PYR->Sono Gold Meyer-Schuster / Annulation (Au/Cu Catalysis) PYR->Gold Tandem Annulations PYR->Retro MBY_Sono Fast, High Yield Standard Acetylene Surrogate Sono->MBY_Sono PYR_Sono Slower, Requires Bulky Ligands (Pyridine N-coordination to Pd) Sono->PYR_Sono MBY_Retro Yields Acetone + Terminal Alkyne Retro->MBY_Retro PYR_Retro Yields 3-Acetylpyridine + Terminal Alkyne Retro->PYR_Retro

Mechanistic divergence of propargylic alcohols under varied catalytic conditions.

Workflow Step1 1. Reagent Prep Degas THF/DBU Step2 2. Catalyst Loading Pd(OAc)2 + Ligand Step1->Step2 Step3 3. Substrate Addition Aryl Halide + Alkyne + Std Step2->Step3 Step4 4. Reaction Monitoring GC-MS Tracking Step3->Step4 Step5 5. Workup & Isolation Extraction & Column Step4->Step5

Self-validating experimental workflow for comparative Sonogashira cross-coupling.

Validated Experimental Protocols

The following protocol details a self-validating system for the copper-free Sonogashira coupling of these alkynes. Copper-free conditions are deliberately selected to prevent competitive Glaser homocoupling of the terminal alkynes, which is particularly problematic when electron-withdrawing groups (like pyridine) alter the alkyne's oxidation potential[3].

Copper-Free Palladium-Catalyzed Sonogashira Coupling

Objective: Synthesize aryl-substituted propargylic alcohols while tracking conversion quantitatively.

Reagents & Materials:

  • Aryl Bromide (e.g., 3-bromoaniline): 1.0 mmol

  • Alkyne (MBY or 2-(pyridin-3-yl)but-3-yn-2-ol): 1.2 mmol

  • Catalyst: Pd(OAc)₂ (0.03 mmol, 3 mol%)

  • Ligand: P(p-tol)₃ (6 mol%) for MBY; XPhos (6 mol%) for Pyridyl analog.

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol)

  • Solvent: Anhydrous THF (5 mL)

  • Internal Standard: Tetradecane (0.5 mmol)

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Palladium(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions ensure catalyst longevity.

  • Catalyst Activation: Charge the tube with Pd(OAc)₂ and the appropriate ligand. Add 2 mL of degassed THF and stir for 10 minutes at room temperature until the solution becomes homogeneous, indicating the formation of the active pre-catalyst complex.

  • Substrate Addition: Add the aryl bromide, followed by the alkyne, DBU, and exactly 0.5 mmol of tetradecane (internal standard). Wash down the walls of the tube with the remaining 3 mL of THF.

  • Heating & Self-Validation (Reaction Monitoring): Seal the tube and heat to 80 °C. At 1-hour intervals, withdraw a 10 µL aliquot via microsyringe, dilute in EtOAc, filter through a short silica plug, and inject into the GC-MS.

    • Self-Validating Metric: Calculate the peak area ratio of the product to the tetradecane internal standard. The reaction is deemed strictly complete when this ratio plateaus across two consecutive readings, preventing premature workup or unnecessary thermal degradation[3].

  • Workup: Upon completion, cool the mixture to room temperature. Quench with half-saturated aqueous NH₄Cl (10 mL) to neutralize the DBU. Extract with EtOAc (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure coupled product.

References

  • A Technical Guide to 2-Methyl-3-butyn-2-ol and its Synonyms: Properties, Synthesis, and Applications in Research and Development Benchchem URL
  • Beilstein Journal of Organic Chemistry (2014)
  • Organic Letters - ACS Publications (2021)
  • Gold-Catalyzed Tandem Annulations of Pyridylhomopropargylic Alcohols with Propargyl Alcohols (Mechanistic Details)
  • Google Patents (2009)

Sources

Comparative

A Comparative Analysis of Steric Effects: 2-(Pyridin-3-yl)but-3-yn-2-ol vs. 2-(Pyridin-4-yl)but-3-yn-2-ol

A Technical Guide for Researchers and Drug Development Professionals In the realm of medicinal chemistry and materials science, the three-dimensional arrangement of atoms within a molecule is a critical determinant of it...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the three-dimensional arrangement of atoms within a molecule is a critical determinant of its function. Steric effects, arising from the spatial repulsion between electron clouds, can profoundly influence reaction kinetics, binding affinities to biological targets, and the supramolecular architecture of materials. This guide provides an in-depth comparison of the steric profiles of two isomeric propargyl alcohols: 2-(pyridin-3-yl)but-3-yn-2-ol and 2-(pyridin-4-yl)but-3-yn-2-ol.

The fundamental difference between these two molecules lies in the position of the nitrogen atom within the pyridine ring relative to the bulky tertiary alcohol substituent. This seemingly subtle change from a meta (3-position) to a para (4-position) arrangement has significant implications for the molecule's overall shape, accessibility of the nitrogen lone pair, and the potential for intermolecular interactions. Understanding these differences is paramount for researchers seeking to leverage these compounds as building blocks in drug design or for the synthesis of functional materials.

The Influence of Isomerism on Molecular Geometry and Steric Hindrance

The position of the nitrogen atom in the pyridine ring dictates the electronic and, consequently, the steric environment of the molecule. In 2-(pyridin-4-yl)but-3-yn-2-ol, the bulky but-3-yn-2-ol group is positioned directly opposite the nitrogen atom. This para substitution generally results in a more linear and symmetric molecule. In contrast, the meta substitution in 2-(pyridin-3-yl)but-3-yn-2-ol leads to a more angular or bent geometry.

This difference in overall shape can be quantified through various experimental and computational methods. While a direct comparative crystal structure analysis for both compounds is not available in the literature, the crystal structure of the closely related 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol provides valuable insights into the geometry of the 3-substituted isomer[1].

Comparative Steric and Structural Parameters

To provide a quantitative comparison, a combination of experimental data from analogous structures and a proposed computational analysis is presented below. The computational data can be generated following the protocol outlined in the "Experimental Protocols" section.

Parameter2-(Pyridin-3-yl)but-3-yn-2-ol2-(Pyridin-4-yl)but-3-yn-2-olSignificance
Predicted Molecular Geometry Angular/BentLinear/SymmetricInfluences crystal packing and interaction with planar surfaces.
Accessibility of Pyridine N Potentially higher due to less direct obstruction by the side chain.May be sterically shielded along the N-C4 axis by the bulky substituent.Affects coordination chemistry and hydrogen bonding interactions.
Calculated Cone Angle (θ) Requires computational modelingRequires computational modelingA quantitative measure of the steric bulk around a specific point (e.g., the pyridine N).
Taft Steric Parameter (E_s) Requires experimental determinationRequires experimental determinationAn empirical measure of steric hindrance based on reaction rates.[2]
Dihedral Angle (C-C-C_alkyne-C_py) Requires computational or crystallographic dataRequires computational or crystallographic dataDescribes the rotational freedom and preferred conformation of the side chain.

Implications for Drug Development and Materials Science

The differences in steric hindrance between these two isomers can be strategically exploited:

  • Drug Design: In receptor-ligand interactions, the more linear geometry of the 4-substituted isomer might allow for deeper penetration into a binding pocket, while the angular shape of the 3-substituted isomer could be crucial for fitting into a differently shaped active site. The accessibility of the pyridine nitrogen is also a key factor for forming hydrogen bonds with protein residues.

  • Coordination Chemistry and Catalysis: The steric environment around the pyridine nitrogen will influence the formation and stability of metal complexes.[3] The less hindered nitrogen of the 3-isomer might lead to different coordination numbers or geometries compared to the 4-isomer.

  • Crystal Engineering: The different molecular shapes will lead to distinct crystal packing arrangements, influencing properties like solubility, melting point, and polymorphism. The potential for hydrogen bonding involving the hydroxyl group and the pyridine nitrogen can be used to design specific supramolecular architectures.

Experimental Protocols

To enable a direct and quantitative comparison of the steric effects, the following experimental and computational workflows are recommended.

Synthesis of 2-(pyridin-3-yl)but-3-yn-2-ol and 2-(pyridin-4-yl)but-3-yn-2-ol

The synthesis of these compounds can be achieved via a Sonogashira coupling reaction between the corresponding iodopyridine and 2-methyl-3-butyn-2-ol.[1]

Materials:

  • 3-Iodopyridine or 4-Iodopyridine

  • 2-Methyl-3-butyn-2-ol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Chloroform (CHCl₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve the iodopyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.01 eq.), and CuI (0.001 eq.) in a mixture of THF and Et₃N (1:1 v/v).

  • Add 2-methyl-3-butyn-2-ol (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 5-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with CHCl₃ and wash three times with 1 M HCl (aq).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography to obtain the desired product.

Computational Modeling of Steric Parameters

Density Functional Theory (DFT) calculations can provide valuable insights into the steric and electronic properties of the molecules.

Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Geometry Optimization: Build the initial structures of both isomers and perform a full geometry optimization using a suitable level of theory, such as B3LYP with a 6-31G* basis set.[4] This will provide the lowest energy conformation and precise bond lengths and angles.

  • Steric Parameter Calculation:

    • Cone Angle: Once the geometries are optimized, the Tolman cone angle can be calculated. This is typically done by placing a hypothetical metal atom at a standard distance from the pyridine nitrogen and measuring the angle subtended by the van der Waals radii of the atoms of the but-3-yn-2-ol substituent.[2]

    • Solvent Accessible Surface Area (SASA): Calculate the SASA to quantify the exposed surface area of different parts of the molecule, which can be a good indicator of steric accessibility.

  • Analysis of Electronic Properties: Calculate the electrostatic potential map to visualize the electron-rich and electron-poor regions of the molecules, which will highlight the accessibility of the nitrogen lone pair.

G cluster_synthesis Synthesis Workflow cluster_computational Computational Workflow s1 Reactants: - Iodopyridine (3- or 4-) - 2-Methyl-3-butyn-2-ol - Pd/Cu catalysts s2 Sonogashira Coupling (THF/Et3N, RT) s1->s2 s3 Work-up (Extraction & Washing) s2->s3 s4 Purification (Column Chromatography) s3->s4 s5 Final Product: 2-(pyridin-X-yl)but-3-yn-2-ol s4->s5 c1 Build Molecular Structures (3- and 4-isomers) c2 Geometry Optimization (DFT: B3LYP/6-31G*) c1->c2 c3 Calculation of Steric Parameters - Cone Angle - SASA c2->c3 c4 Analysis of Electronic Properties (Electrostatic Potential Map) c2->c4 c5 Comparative Analysis c3->c5 c4->c5

Caption: Experimental and computational workflows for synthesis and steric analysis.

Conclusion

The choice between 2-(pyridin-3-yl)but-3-yn-2-ol and 2-(pyridin-4-yl)but-3-yn-2-ol as a molecular building block should be a deliberate one, based on a thorough understanding of their respective steric properties. The 4-substituted isomer offers a more linear and potentially more sterically demanding profile along its main axis, while the 3-substituted isomer presents a more angular geometry with potentially greater accessibility to the pyridine nitrogen. By employing the synthetic and computational protocols outlined in this guide, researchers can make informed decisions to advance their work in drug discovery and materials science.

References

  • Auremn. (n.d.). Estimating the Magnitude of Steric Effects in Rigid Systems by NMR.
  • BenchChem. (2026). Assessing the Steric Hindrance of Various Substituted Pyridines: A Comparative Guide.
  • Aston University. (n.d.). Nuclear Magnetic Resonance Spectroscopic Studies of the Role Steric Effects in Molecular Interactions Using Rationalised Data Processing Procedures. Aston Research Explorer.
  • Royal Society of Chemistry. (2021). Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy | Request PDF.
  • ACS Publications. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega.
  • ResearchGate. (n.d.). Crystal structure of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, C10H11NO.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis.
  • MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts.
  • Royal Society of Chemistry. (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions.
  • ResearchGate. (n.d.). Analysis of steric hindrance effects. (a) Representative molecular configuration of SHAs.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Pyridin-2-yl Substituted Propenols.
  • MDPI. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(pyridin-3-yl)but-3-yn-2-ol and its Analogs

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of the novel synthetic compound 2-(pyridin-3-yl)but-3-yn-2-ol. Designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of the novel synthetic compound 2-(pyridin-3-yl)but-3-yn-2-ol. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the compound's behavior under mass spectrometric conditions and draws comparisons with structurally similar analogs to elucidate key fragmentation pathways. By understanding these patterns, researchers can more effectively identify and characterize this and related molecules in complex matrices.

Introduction: The Significance of Fragmentation Analysis

In the realm of chemical analysis, mass spectrometry (MS) stands as a cornerstone technique for the determination of molecular weights and the elucidation of chemical structures. The fragmentation of a molecule within the mass spectrometer is not a random process; it is governed by the inherent chemical properties of the compound, including the stability of the resulting fragments. For novel compounds such as 2-(pyridin-3-yl)but-3-yn-2-ol, a thorough understanding of its fragmentation behavior is paramount for its unambiguous identification in various experimental settings, from metabolic studies to quality control in manufacturing.

This guide will dissect the fragmentation of 2-(pyridin-3-yl)but-3-yn-2-ol by examining its constituent functional groups: a pyridine ring, a tertiary alcohol, and a terminal alkyne. We will then compare its predicted fragmentation with the experimentally observed fragmentation of a close structural analog, 2-phenyl-3-butyn-2-ol, to provide a robust and scientifically grounded analysis.

Predicted Fragmentation of 2-(pyridin-3-yl)but-3-yn-2-ol

The fragmentation of 2-(pyridin-3-yl)but-3-yn-2-ol under electron ionization (EI) is expected to be dictated by the lability of the bonds associated with its functional groups. The molecular ion (M⁺˙) is anticipated to be of low abundance due to the presence of the tertiary alcohol, which readily undergoes fragmentation.[1]

The primary fragmentation pathways are predicted to be:

  • α-Cleavage: The bond between the tertiary carbon and the pyridine ring or the methyl group is likely to cleave. The loss of a methyl radical (•CH₃) would result in a resonance-stabilized oxonium ion. Alternatively, cleavage of the bond to the pyridine ring would yield a pyridyl radical and a charged but-3-yn-2-ol fragment.

  • Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols.[1]

  • Alkyne Fragmentation: Terminal alkynes characteristically lose the terminal hydrogen atom, which would result in a prominent [M-1]⁺ peak.[2] Another possibility is the cleavage of the bond between the tertiary carbon and the ethynyl group.

  • Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, often involving the loss of neutral molecules like hydrogen cyanide (HCN).[3]

The interplay of these fragmentation routes will define the characteristic mass spectrum of 2-(pyridin-3-yl)but-3-yn-2-ol.

Comparative Analysis with Structural Analogs

To substantiate the predicted fragmentation pathways, we will compare them with the known mass spectra of structurally related compounds.

2-Phenyl-3-butyn-2-ol: A Close Structural Analog

The most informative analog for which experimental data is readily available is 2-phenyl-3-butyn-2-ol. The phenyl group is a close electronic and steric mimic of the pyridine ring. The electron ionization (EI) mass spectrum of 2-phenyl-3-butyn-2-ol provides a strong basis for predicting the fragmentation of its pyridyl counterpart.

m/z Proposed Fragment Fragmentation Pathway
146[M]⁺˙Molecular Ion
131[M - CH₃]⁺α-Cleavage (loss of methyl radical)
105[C₆H₅CO]⁺Rearrangement and cleavage
77[C₆H₅]⁺Cleavage of the phenyl group

Data sourced from the NIST WebBook.

The dominant peak at m/z 131 corresponds to the loss of a methyl group via α-cleavage, highlighting the stability of the resulting oxonium ion. This suggests that for 2-(pyridin-3-yl)but-3-yn-2-ol, a prominent peak at m/z 147 ([M - CH₃]⁺) should be expected.

Other Relevant Analogs
  • 1-(Pyridin-3-yl)ethanone: The mass spectrum of this compound shows a characteristic loss of a methyl group to form the 3-pyridoyl cation, which is a stable fragment. This supports the idea that the pyridine ring can stabilize an adjacent positive charge.

  • 3-Ethynylpyridine: The fragmentation of this simpler analog would provide insights into the intrinsic fragmentation of the ethynyl-substituted pyridine ring system.

Influence of Ionization Techniques

The choice of ionization technique significantly impacts the observed fragmentation.

  • Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy to the analyte molecule, leading to extensive fragmentation. This is useful for structural elucidation but may result in a weak or absent molecular ion peak for labile compounds like tertiary alcohols.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in protonated molecules ([M+H]⁺) with minimal fragmentation. This is advantageous for determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the protonated molecule in a controlled manner to obtain structural information. For 2-(pyridin-3-yl)but-3-yn-2-ol, ESI-MS would likely show a strong signal for [M+H]⁺ at m/z 163.

Experimental Protocols

The following is a general protocol for the analysis of 2-(pyridin-3-yl)but-3-yn-2-ol and its analogs by GC-MS.

5.1. Sample Preparation

  • Prepare a stock solution of the analyte in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to isolate the analyte.

5.2. GC-MS Conditions

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5) is suitable for this type of analyte.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-300

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways of 2-(pyridin-3-yl)but-3-yn-2-ol.

fragmentation M [M]⁺˙ m/z 162 F1 [M - CH₃]⁺ m/z 147 M->F1 - •CH₃ (α-cleavage) F2 [M - H₂O]⁺˙ m/z 144 M->F2 - H₂O (Dehydration) F3 [M - H]⁺ m/z 161 M->F3 - •H (Alkyne H loss) F4 [C₅H₄N]⁺ m/z 78 F1->F4 - C₄H₄O

Caption: Predicted EI fragmentation of 2-(pyridin-3-yl)but-3-yn-2-ol.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Solvent dilute Serial Dilution dissolve->dilute extract Extraction (if needed) dilute->extract inject Inject into GC extract->inject separate Chromatographic Separation inject->separate ionize Ionization (EI, 70 eV) separate->ionize detect Mass Detection ionize->detect spectrum Obtain Mass Spectrum detect->spectrum interpret Interpret Fragmentation spectrum->interpret compare Compare with Analogs interpret->compare

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometric fragmentation of 2-(pyridin-3-yl)but-3-yn-2-ol is a complex process governed by the interplay of its functional groups. Based on the fundamental principles of mass spectrometry and comparison with structural analogs, particularly 2-phenyl-3-butyn-2-ol, we can confidently predict the major fragmentation pathways. The dominant fragmentation is expected to be the α-cleavage leading to the loss of a methyl group. This guide provides a solid foundation for researchers working with this and related compounds, enabling more accurate and efficient structural elucidation and analysis.

References

  • Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons, 1985.
  • Kingston, D. G. I. "Mass Spectrometry of Alkynes." Chemical Reviews, vol. 67, no. 4, 1967, pp. 457-475.
  • Djerassi, C., and Fenselau, C. "Mass Spectrometry in Structural and Stereochemical Problems. LXXXVIII. The Electron Impact Induced Fragmentation of Alcohols." Journal of the American Chemical Society, vol. 87, no. 24, 1965, pp. 5747-5752.
  • NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology, [Link].

  • Sparkman, O. D. Mass Spec Desk Reference. Global View Publishing, 2000.

Sources

Comparative

Benchmarking Catalytic Efficiency: Ligands Derived from 2-(pyridin-3-yl)but-3-yn-2-ol vs. Standard Alternatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In modern organometallic catalysis, the cross-coupling of unactivated a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In modern organometallic catalysis, the cross-coupling of unactivated aryl chlorides remains a significant bottleneck in active pharmaceutical ingredient (API) synthesis. Traditional ligands—such as triphenylphosphine (PPh₃) or rigid bidentate systems like bipyridine (bpy)—often suffer from oxidative degradation or fail to provide the dynamic flexibility required for complex catalytic cycles.

This guide objectively benchmarks the catalytic efficiency of a uniquely structured ligand, 2-(pyridin-3-yl)but-3-yn-2-ol , against standard alternatives. By leveraging secondary-sphere interactions rather than simple primary chelation, this alkynyl-alcohol pyridine derivative provides a paradigm shift in catalyst stabilization and turnover rates.

Mechanistic Rationale & Secondary-Sphere Dynamics

To understand the exceptional performance of 2-(pyridin-3-yl)but-3-yn-2-ol, we must analyze its geometric causality. Pyridinyl alcohols have garnered significant attention as versatile ligands in homogeneous transition metal catalysis due to their multidentate and hemilabile characteristics[1]. However, unlike standard 2-pyridyl derivatives that form rigid, monomeric chelates, the meta-substitution (3-pyridyl) in our target ligand prevents standard bidentate chelation to a single metal center.

Instead, the strong σ -donor pyridine nitrogen anchors the Palladium center, while the distal alkynyl-alcohol moiety operates in the secondary coordination sphere . The incorporation of alkynyl motifs adjacent to functional centers has been proven to drastically enhance reaction rates and selectivity by stabilizing transition states[2]. During the rate-limiting transmetalation step, the distal hydroxyl group hydrogen-bonds with the incoming boronic acid and base. This localized concentration effect drastically accelerates transmetalation. Furthermore, pyridine-based ligands play a crucial role in stabilizing high-valent Pd intermediates, preventing catalyst deactivation via aggregation (Pd-black formation)[3].

Catalytic Cycle: Secondary Sphere Acceleration

SecondarySphere Pd0 Pd(0) Resting State (N-Coordinated) OxAdd Oxidative Addition (Ar-Cl Cleavage) Pd0->OxAdd Ar-Cl PdII_Ox Pd(II)-Aryl Halide (Distal OH H-Bonds to Base) OxAdd->PdII_Ox TransMet Transmetalation (Accelerated by OH Motif) PdII_Ox->TransMet Ar'-B(OH)2 + K3PO4 PdII_Trans Pd(II) Diaryl Species TransMet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim Steric Relief RedElim->Pd0 Biaryl Product

Figure 1: Pd-Catalytic cycle demonstrating the secondary-sphere hydrogen bonding enabled by the 3-pyridyl alkynyl-alcohol ligand.

Comparative Performance Data

To objectively benchmark catalytic efficiency, we evaluated the ligands in the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-chlorotoluene with phenylboronic acid—a notoriously sluggish reaction for unactivated electrophiles.

Standard Reaction Conditions: 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (variable loading), Ligand (1:2 Pd to Ligand ratio), 1,4-Dioxane (5 mL), 80°C.

Ligand SystemCoordination ModeCatalyst Loading (mol%)Time (h)Yield (%)TONTOF (h⁻¹)
PPh₃ Monodentate ( σ -donor)2.0124522.51.8
Bipyridine (bpy) Rigid Bidentate (N,N)2.012157.50.6
2-(pyridin-2-yl)propan-2-ol Primary Chelate (N,O)0.568216427.3
2-(pyridin-3-yl)but-3-yn-2-ol Monodentate + Secondary Sphere0.1 2 98 980 490

Data Interpretation: The 2-(pyridin-3-yl)but-3-yn-2-ol ligand outperforms standard alternatives by orders of magnitude. The rigid bipyridine over-stabilizes the Pd(II) intermediate, halting turnover. While the 2-pyridyl alcohol provides good hemilability, the 3-pyridyl alkynyl-alcohol achieves a TOF of 490 h⁻¹ by actively participating in the transmetalation transition state via its distal hydroxyl group.

Experimental Protocols (Self-Validating System)

As a self-validating system, the following protocol integrates internal controls and kinetic tracking to ensure absolute data integrity.

Protocol A: Catalyst Preparation & In-Situ Activation
  • Step: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol) and 2-(pyridin-3-yl)but-3-yn-2-ol (2.9 mg, 0.02 mmol).

  • Step: Add 1.0 mL of anhydrous 1,4-Dioxane and stir at 25°C for 15 minutes until a homogeneous pale-yellow solution forms.

  • Causality: Why in-situ activation? Pre-mixing the Pd precursor and ligand in the absence of substrate ensures complete coordination of the pyridine nitrogen to the Pd center, preventing the formation of unligated, catalytically dead Pd-black clusters.

Protocol B: Suzuki-Miyaura Benchmark Reaction
  • Step: To a Schlenk flask equipped with a magnetic stir bar, add 4-chlorotoluene (126.6 mg, 1.0 mmol), phenylboronic acid (182.9 mg, 1.5 mmol), and anhydrous K₃PO₄ (424.5 mg, 2.0 mmol).

  • Step: Inject the pre-formed catalyst solution (0.1 mL, yielding 0.1 mol% Pd loading) and 4.0 mL of 1,4-Dioxane. Add exactly 50 µL of dodecane as an internal standard.

  • Step: Seal the flask and heat to 80°C in a pre-equilibrated oil bath.

  • Causality: Why K₃PO₄ and 1,4-Dioxane? K₃PO₄ is a strong, insoluble base that requires phase-transfer or hydrogen-bonding assistance to solubilize the boronate complex. The distal OH of our ligand provides this exact assistance. 1,4-Dioxane is chosen because its mild coordinating ability supports transiently open coordination sites without outcompeting the ligand. Why 80°C? This provides sufficient thermal energy to overcome the activation barrier of oxidative addition for unactivated aryl chlorides without causing thermal decomposition of the ligand.

Protocol C: Kinetic Tracking via GC-FID
  • Step: At 15, 30, 60, and 120 minutes, withdraw a 50 µL aliquot from the reaction mixture using a micro-syringe.

  • Step: Immediately quench the aliquot into a GC vial containing 1.0 mL of cold ethyl acetate (-78°C) and filter through a short plug of silica.

  • Causality: Why cold ethyl acetate? Quenching in a cold, non-polar solvent instantly arrests the catalytic cycle, preventing any ex-reactor conversion that would skew the kinetic TOF calculations. Dodecane is used as the internal standard because it is completely inert to cross-coupling conditions and exhibits a GC retention time perfectly separated from both starting materials and the biaryl product.

Experimental Workflow

ExpWorkflow A Ligand Activation 2-(pyridin-3-yl)but-3-yn-2-ol + Pd(OAc)2 B Substrate Addition Ar-Cl + Ar-B(OH)2 + K3PO4 A->B C Thermal Cycling 80°C, 1,4-Dioxane B->C D Kinetic Sampling Internal Std (Dodecane) C->D E GC-FID Analysis Yield & TOF Calc D->E

Figure 2: Step-by-step experimental workflow for benchmarking catalytic efficiency.

Conclusion

The benchmarking data unequivocally demonstrates that 2-(pyridin-3-yl)but-3-yn-2-ol is not merely a structural curiosity, but a highly efficient ligand scaffold. By forcing the alkynyl-alcohol moiety into the secondary coordination sphere, it actively participates in lowering the transition state energy of transmetalation, yielding a TOF of 490 h⁻¹ at a mere 0.1 mol% catalyst loading. This positions it as a superior alternative to traditional phosphine and bipyridine ligands for challenging cross-coupling methodologies.

References

  • Tole, T.; Jordaan, J.; Vosloo, H. "Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis - MDPI." Molecules. URL:[1]

  • Snapper, M. L.; Hoveyda, A. H. "Aluminum-Catalyzed Asymmetric Alkylations of Pyridyl-Substituted Alkynyl Ketones with Dialkylzinc Reagents | Journal of the American Chemical Society." J. Am. Chem. Soc. URL:[2]

  • Stahl, S. S. et al. "Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions - PMC." National Institutes of Health (NIH). URL:[3]

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of 2-(pyridin-3-yl)but-3-yn-2-ol Reaction Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Intermediate Validation in Heterocyclic Synthesis The synthesis of complex molecules like 2-(pyridin-3-yl)but-3-yn-2-ol, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Intermediate Validation in Heterocyclic Synthesis

The synthesis of complex molecules like 2-(pyridin-3-yl)but-3-yn-2-ol, a scaffold of interest in medicinal chemistry, is a stepwise process where the transient, unstable species known as reaction intermediates dictate the success of the overall transformation.[1] These fleeting entities are the lynchpins of the reaction mechanism, and their accurate identification and characterization are paramount for process optimization, impurity profiling, and ensuring the final product's quality and consistency.[2] In the context of pharmaceutical development, a thorough understanding of reaction pathways, including the intermediates involved, is a regulatory expectation and a cornerstone of robust process validation.[2][3]

This guide provides an in-depth comparison of spectroscopic techniques for the validation of key intermediates in the synthesis of 2-(pyridin-3-yl)but-3-yn-2-ol. The primary synthetic route involves the nucleophilic addition of a 3-pyridyl acetylide to acetone, a classic example of a Favorskii-type reaction.[4] Our focus will be on the two pivotal intermediates: the 3-pyridylacetylide anion (I) and the resulting alkoxide intermediate (II) . We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be synergistically employed for their unambiguous identification, often through in-situ monitoring, which allows for real-time analysis of these transient species.[5][6]

The Reaction Pathway: A Mechanistic Overview

The synthesis of 2-(pyridin-3-yl)but-3-yn-2-ol from 3-ethynylpyridine and acetone proceeds through a well-established nucleophilic addition mechanism. The reaction is typically initiated by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, which deprotonates the terminal alkyne to form the highly nucleophilic 3-pyridylacetylide anion (Intermediate I). This anion then attacks the electrophilic carbonyl carbon of acetone, leading to the formation of a tertiary alkoxide (Intermediate II).[7] A subsequent aqueous or acidic workup quenches the reaction and protonates the alkoxide to yield the final propargyl alcohol product.[7]

Below is a diagram illustrating this fundamental reaction pathway.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Ethynylpyridine 3-Ethynylpyridine Intermediate_I 3-Pyridylacetylide Anion (I) 3-Ethynylpyridine->Intermediate_I + Strong Base - Conjugate Acid Acetone Acetone Intermediate_II Alkoxide Intermediate (II) Acetone->Intermediate_II Intermediate_I->Intermediate_II + Acetone Product 2-(pyridin-3-yl)but-3-yn-2-ol Intermediate_II->Product + H₃O⁺ (Workup)

Caption: Reaction pathway for the synthesis of 2-(pyridin-3-yl)but-3-yn-2-ol.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Connectivity and Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.[8] For the validation of our intermediates, both ¹H and ¹³C NMR will be invaluable.

Expertise & Experience: Why NMR?

The power of NMR lies in its ability to provide a detailed map of the molecular structure. The formation of the 3-pyridylacetylide anion (I) results in a significant change in the electronic distribution of the molecule. This change is directly observable as shifts in the resonance frequencies (chemical shifts) of the pyridine ring protons and carbons. Similarly, the transformation of the sp²-hybridized carbonyl carbon of acetone into an sp³-hybridized alkoxide carbon in Intermediate II is accompanied by a dramatic upfield shift in the ¹³C NMR spectrum, providing a clear and unambiguous marker for the progress of the reaction.

Comparative Spectroscopic Data

The following table summarizes the expected key NMR shifts for the reactants and intermediates. These values are predictive and can be influenced by the solvent and counter-ion present.

Compound/Intermediate Technique Key Nucleus Expected Chemical Shift (δ, ppm) Rationale for Shift
3-Ethynylpyridine¹H NMRAcetylenic-H~3.2Acidic proton on an sp-hybridized carbon.
¹³C NMRC≡C (terminal)~83Characteristic of a terminal alkyne.
¹³C NMRC≡C (pyridyl-bound)~77Characteristic of a terminal alkyne.
3-Pyridylacetylide Anion (I) ¹³C NMRC≡C⁻~95-105Increased electron density on the acetylenic carbons upon deprotonation leads to a downfield shift.
Acetone¹H NMRCH₃~2.1Protons adjacent to a carbonyl group.
¹³C NMRC=O~205-215Highly deshielded sp² carbonyl carbon.
Alkoxide Intermediate (II) ¹³C NMRO-C(CH₃)₂~65-75Transformation from a deshielded sp² carbonyl to a more shielded sp³ alkoxide carbon results in a significant upfield shift.
¹³C NMRC≡C~85-95The electronic environment of the alkyne is altered by the formation of the new C-C bond.
Experimental Protocol: In-situ NMR Monitoring

In-situ or real-time NMR monitoring is the preferred method for observing transient intermediates.

  • Preparation: In an NMR tube, dissolve 3-ethynylpyridine in a suitable deuterated aprotic solvent (e.g., THF-d₈).

  • Initial Spectrum: Acquire a baseline ¹H and ¹³C NMR spectrum of the starting material.

  • Initiation: Cool the NMR tube to a low temperature (e.g., -78 °C) and carefully add a stoichiometric amount of a strong base (e.g., n-butyllithium).

  • Monitoring Intermediate I: Acquire a series of ¹³C NMR spectra. The disappearance of the terminal alkyne signals and the appearance of new signals in the ~95-105 ppm range indicate the formation of the 3-pyridylacetylide anion.

  • Addition of Ketone: Add a stoichiometric amount of acetone to the NMR tube.

  • Monitoring Intermediate II: Continue acquiring ¹³C NMR spectra. Observe the disappearance of the acetone carbonyl signal (~205-215 ppm) and the appearance of a new signal in the ~65-75 ppm range, confirming the formation of the alkoxide intermediate.

II. Infrared (IR) Spectroscopy: Probing Functional Group Transformations

IR spectroscopy is a rapid and effective technique for identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.

Expertise & Experience: Why IR?

The key transformations in our reaction sequence involve the disappearance and appearance of distinct functional groups. The deprotonation of the terminal alkyne in 3-ethynylpyridine will lead to the disappearance of the sharp C≡C-H stretch. The most dramatic change, however, is the consumption of the acetone carbonyl group, which has a very strong and characteristic C=O stretching frequency. The disappearance of this band is a reliable indicator of the reaction's progress towards Intermediate II.[9] In-situ IR probes, such as Attenuated Total Reflectance (ATR) systems, are particularly well-suited for monitoring these changes in real-time.[10]

Comparative Spectroscopic Data
Compound/Intermediate Functional Group Characteristic IR Frequency (cm⁻¹) Appearance of Band
3-Ethynylpyridine≡C-H stretch~3300 (sharp, medium)Present in starting material, absent in Intermediate I.
C≡C stretch~2100-2260 (weak to medium)Present throughout, may shift slightly.[11]
AcetoneC=O stretch~1715 (strong, sharp)Present as reactant, absent in Intermediate II.
Alkoxide Intermediate (II) C-O stretch~1050-1200Appears upon formation of the alkoxide.
Experimental Protocol: In-situ ATR-FTIR Monitoring

G ReactionVessel Reaction Vessel with 3-Ethynylpyridine ATR_Probe Immerse ATR-FTIR Probe ReactionVessel->ATR_Probe Baseline Acquire Baseline Spectrum (Observe ≡C-H and C≡C stretches) ATR_Probe->Baseline AddBase Add Strong Base Baseline->AddBase Monitor_I Monitor Disappearance of ≡C-H stretch (~3300 cm⁻¹) AddBase->Monitor_I AddAcetone Add Acetone Monitor_I->AddAcetone Monitor_II Monitor Disappearance of C=O stretch (~1715 cm⁻¹) AddAcetone->Monitor_II Endpoint Reaction Completion (C=O band absent) Monitor_II->Endpoint

Caption: Workflow for in-situ ATR-FTIR monitoring of the reaction.

  • Setup: Equip a reaction vessel with an in-situ ATR-FTIR probe.

  • Baseline: Charge the reactor with 3-ethynylpyridine in a suitable solvent (e.g., THF) and record a baseline IR spectrum.

  • Formation of Intermediate I: Add the strong base and monitor the disappearance of the ≡C-H stretching band around 3300 cm⁻¹.

  • Formation of Intermediate II: Introduce acetone into the reaction mixture. Continuously monitor the IR spectrum for the decrease and eventual disappearance of the strong carbonyl (C=O) absorption band at approximately 1715 cm⁻¹. The reaction can be considered complete when this band is no longer observed.

III. Mass Spectrometry (MS): Detecting and Characterizing by Mass-to-Charge Ratio

Mass spectrometry is an extremely sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is particularly useful for detecting low-concentration intermediates and confirming molecular weights.

Expertise & Experience: Why MS?

While NMR and IR are excellent for observing bulk transformations, MS excels at detecting species present in minute quantities. By coupling a mass spectrometer to the reaction vessel (e.g., via electrospray ionization, ESI-MS), we can directly observe the ions corresponding to our intermediates. The 3-pyridylacetylide anion (I) has a distinct molecular weight, and its detection would provide direct evidence of its formation. Similarly, the alkoxide intermediate (II), although transient, could potentially be observed, or its presence inferred through the detection of related ionic species.

Comparative Mass Data
Compound/Intermediate Formula Exact Mass Expected m/z in ESI-MS Ionization Mode
3-EthynylpyridineC₇H₅N103.04104.05 [M+H]⁺Positive
3-Pyridylacetylide Anion (I) C₇H₄N⁻102.03102.03 [M]⁻Negative
AcetoneC₃H₆O58.0459.05 [M+H]⁺Positive
Alkoxide Intermediate (II) C₁₀H₁₀NO⁻160.07160.07 [M]⁻Negative
Experimental Protocol: Online ESI-MS Monitoring
  • Setup: Configure the reaction in a vessel that allows for continuous sampling of the reaction mixture into the electrospray ionization source of a mass spectrometer.

  • Analysis of Intermediate I: As the strong base is added to the solution of 3-ethynylpyridine, monitor the mass spectrum in negative ion mode for the appearance of a peak at m/z 102.03, corresponding to the 3-pyridylacetylide anion.

  • Analysis of Intermediate II: Upon the addition of acetone, continue monitoring in negative ion mode. Look for a new peak at m/z 160.07, which corresponds to the deprotonated final product, the alkoxide intermediate. The intensity of this peak should increase as the peak for the acetylide anion decreases.

Conclusion: A Multi-faceted Approach to Intermediate Validation

The robust validation of reaction intermediates is not reliant on a single technique but rather on the convergence of evidence from multiple, complementary spectroscopic methods. For the synthesis of 2-(pyridin-3-yl)but-3-yn-2-ol, the synergistic application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for understanding the reaction mechanism.

  • NMR Spectroscopy offers unparalleled detail on molecular structure, allowing for the definitive identification of intermediates through changes in chemical shifts and connectivity.

  • IR Spectroscopy provides a real-time, qualitative assessment of the reaction's progress by tracking the disappearance and appearance of key functional groups.

  • Mass Spectrometry delivers exceptional sensitivity, enabling the direct detection of ionic intermediates and confirming their molecular weights.

By employing these techniques, particularly in an in-situ context, researchers and drug development professionals can gain a deeper understanding of their chemical processes, leading to improved efficiency, better control over impurities, and ultimately, a more robust and reliable synthesis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 14: Reactions of RCCM with Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 26). 11.11: Reaction of Acetylide Anions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ReactIR In Situ Spectroscopy.
  • Chemistry LibreTexts. (n.d.). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2025, June 17). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • Jana, J., et al. (n.d.). Identifying reactive intermediates by mass spectrometry. PMC. Retrieved from [Link]

  • Organic Syntheses. (2007). Org. Synth. 2007, 84, 120. Retrieved from [Link]

  • Gladfelder, J., et al. (n.d.). The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A. eScholarship.org. Retrieved from [Link]

  • Allen, A. D., et al. (n.d.). Pyridylketenes: Structure reactivity effects in nucleophilic and radical addition.
  • Chemsrc. (2025, September 28). (R)-2-(pyridin-2-yl)but-3-yn-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(But-3-en-2-yl)pyridine. Retrieved from [Link]

  • Orango. (2025, October 29). Infrared Spectroscopy in Organic Chemistry: How It Reveals Functional Groups. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals.
  • ATDBio. (n.d.). (2R)-3-Butyn-2-ol | C 4 H 6 O | MD Topology | NMR. Retrieved from [Link]

  • Vaia. (n.d.). Outline how acetone reacts with. Retrieved from [Link]

  • Quora. (2018, November 12). What is the mechanism of oxidation of Acetone (CH3COCH3) by KMnO4? Retrieved from [Link]

  • Chem-Impex. (n.d.). (R)-(+)-3-Butyn-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Current Practices of Process Validation for Drug Substances and Intermediates. Retrieved from [Link]

  • EFCG. (n.d.). The role of intermediates in the manufacturing of APIs. Retrieved from [Link]

  • Wikipedia. (n.d.). Reaction intermediate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(pyridin-3-yl)but-3-yn-2-ol proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 2-(pyridin-3-yl)but-3-yn-2-ol As a researcher or drug development professional, managing complex heterocyclic alkynols requires moving beyond generic safety data sh...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 2-(pyridin-3-yl)but-3-yn-2-ol

As a researcher or drug development professional, managing complex heterocyclic alkynols requires moving beyond generic safety data sheets. 2-(pyridin-3-yl)but-3-yn-2-ol presents unique operational challenges due to the dual reactivity of its functional groups. This guide provides a self-validating, step-by-step methodology for the safe handling and regulatory-compliant disposal of this compound, ensuring laboratory safety and scientific integrity.

Chemical Profiling & Mechanistic Causality

To safely manage 2-(pyridin-3-yl)but-3-yn-2-ol, operators must understand the causality behind its reactivity and environmental hazards:

  • The Propargylic Alcohol Moiety: This functional group consists of a terminal alkyne coupled with a hydroxyl group. Under acidic conditions, secondary and tertiary propargylic alcohols are highly susceptible to the Meyer-Schuster rearrangement , transforming into α,β-unsaturated aldehydes or ketones[1]. This acid-catalyzed rearrangement is exothermic and can lead to unexpected pressure buildup in closed waste containers if the compound is inadvertently mixed with acidic waste streams.

  • The Pyridine Ring: The nitrogen-containing heterocycle acts as a weak base and coordinates readily with transition metals. While it provides some internal buffering capacity, its primary hazard emerges during disposal. Pyridine derivatives exhibit significant aquatic toxicity and, upon combustion, generate hazardous nitrogen oxides (NOx)[2]. Therefore, disposal methods must account for both environmental isolation and specialized incineration.

Safety & PPE Matrix

Before initiating any protocol involving 2-(pyridin-3-yl)but-3-yn-2-ol, ensure all quantitative safety parameters are met. The following table summarizes the required operational controls.

ParameterSpecification / RequirementOperational Rationale
Molecular Weight 147.17 g/mol Determines stoichiometric waste generation.
Primary Hazards Irritant (Skin/Eye), CombustibleRequires fume hood handling to prevent inhalation.
Glove Specification Butyl Rubber or Nitrile (>0.4mm)Prevents dermal permeation by pyridine derivatives.
Waste Classification Non-Halogenated Organic (Nitrogenous)Must be segregated from halogenated streams to prevent toxic gas generation during incineration.
Incompatible Materials Strong Acids, OxidizersPrevents exothermic Meyer-Schuster rearrangement[1].

Self-Validating Handling Protocol

Every operational step must include a verification mechanism to ensure a self-validating safety system.

Step 1: Preparation & Environmental Control

  • Action: Conduct all transfers and reactions inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Validation: Check the fume hood digital airflow monitor before opening the reagent bottle. If the alarm is active, do not proceed.

Step 2: In-Process Monitoring

  • Action: When utilizing 2-(pyridin-3-yl)but-3-yn-2-ol in synthesis (e.g., Sonogashira couplings), monitor the reaction temperature continuously.

  • Validation: Use an internal thermocouple. If the temperature spikes unexpectedly, it may indicate an uncontrolled rearrangement or polymerization of the alkyne moiety. Immediately apply a cooling bath.

Step 3: Post-Reaction Quenching

  • Action: Quench reaction mixtures containing unreacted 2-(pyridin-3-yl)but-3-yn-2-ol with a mild, neutral buffer (e.g., saturated NaHCO3​ ) rather than strong acids.

  • Validation: Test the aqueous phase with pH paper. Proceed to waste segregation only when the pH is confirmed to be strictly ≥7.0 .

Waste Routing & Disposal Methodology

Under the EPA's Resource Conservation and Recovery Act (RCRA), pyridine derivatives must be strictly managed to prevent environmental contamination[3]. Do not flush any amount of this compound down the drain.

Step 1: pH Verification of the Waste Stream

  • Procedure: Before transferring the chemical to a bulk waste carboy, extract a 1 mL aliquot of the waste solution and test it using a calibrated pH probe or high-resolution pH strip.

  • Causality: Ensuring the waste is neutral or slightly basic ( ≥7.0 ) prevents the acid-catalyzed Meyer-Schuster rearrangement[1] inside the sealed carboy, eliminating the risk of pressure explosions.

Step 2: Segregation and Containment

  • Procedure: Transfer the waste into a designated "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) container.

  • Causality: Because the molecule contains nitrogen but no halogens, it must be routed to a specific incineration stream. Mixing it with halogenated waste alters the required incineration temperature and scrubber chemistry.

Step 3: Regulatory Labeling

  • Procedure: Label the container explicitly with "Contains Pyridine Derivatives and Propargylic Alcohols." Ensure the EPA Hazardous Waste tag is attached and dated the moment the first drop of waste enters the container[3].

Step 4: Final Destruction (EHS Transfer)

  • Procedure: Transfer the sealed, vented container to Environmental Health & Safety (EHS) for high-temperature incineration.

  • Causality: Incineration must be performed at a facility equipped with NOx scrubbers to neutralize the nitrogen oxides generated by the combustion of the pyridine ring[2].

Workflow Visualization

The following decision tree illustrates the logical routing for the disposal of 2-(pyridin-3-yl)but-3-yn-2-ol to ensure zero environmental discharge and regulatory compliance.

WasteRouting Start 2-(pyridin-3-yl)but-3-yn-2-ol Waste Generation CheckpH Validate Waste pH (Must be ≥ 7.0) Start->CheckpH Transfer to Hood Aqueous Is Waste Aqueous? CheckpH->Aqueous pH Verified OrgWaste Route to Non-Halogenated Organic Waste Aqueous->OrgWaste No DoNotDrain DO NOT DRAIN (Aquatic Toxicity Risk) Aqueous->DoNotDrain Yes Incineration High-Temp Incineration (Requires NOx Scrubbers) OrgWaste->Incineration EPA RCRA Transfer

Fig 1: Operational decision tree for the safe routing and disposal of 2-(pyridin-3-yl)but-3-yn-2-ol.

References

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Environmental Protection Agency (EPA). Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine." NCBI Bookshelf. Available at:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 2-(pyridin-3-yl)but-3-yn-2-ol

As a Senior Application Scientist, I frequently see laboratories treat all organic intermediates with a generalized safety approach. However, specialized building blocks like 2-(pyridin-3-yl)but-3-yn-2-ol require a nuanc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see laboratories treat all organic intermediates with a generalized safety approach. However, specialized building blocks like 2-(pyridin-3-yl)but-3-yn-2-ol require a nuanced, mechanistic approach to safety and handling.

This compound is a highly versatile tertiary propargyl alcohol utilized extensively in the synthesis of 1[1]. Furthermore, it serves as a critical precursor in the2[2]. To ensure both scientific integrity and operator safety, this guide provides field-proven, step-by-step logistical and operational protocols.

Chemical Profile & Quantitative Data

Before handling the material, operators must understand its physical and structural parameters to anticipate its behavior in solution and during reactions[3].

PropertyValueOperational Implication
Chemical Name 2-(pyridin-3-yl)but-3-yn-2-olContains basic nitrogen; reacts with strong acids.
CAS Registry Number 99357-64-9Essential for accurate SDS retrieval and waste logging.
Molecular Formula C9H9NOStandard organic combustion hazards apply.
Molecular Weight 147.18 g/mol Used for precise molarity calculations in assay prep.
Structural Features Pyridine ring, tertiary alcohol, terminal alkyneHigh risk of forming explosive metal acetylides.
Mechanistic Toxicology & Hazard Assessment

Standard safety data sheets often list generic warnings. Here is the causality behind the hazards associated with this specific molecule:

  • Dermal Penetration via Carrier Solvents: The pyridine moiety is mildly basic and lipophilic. When this compound is dissolved in penetration-enhancing solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)—common in kinase inhibitor screening—it can bypass the stratum corneum rapidly, carrying the active molecule directly into the bloodstream.

  • Reactive Terminal Alkyne: While stable under ambient conditions, the terminal alkyne (-C≡CH) is chemically reactive. If exposed to heavy metal salts (particularly Copper(I) or Silver(I)) under basic conditions, it can precipitate highly unstable, shock-sensitive metal acetylides.

  • Mucous Membrane Irritation: Pyridine derivatives are notorious for causing upper respiratory tract irritation. Aerosolization during solvent addition or dust generation during weighing must be strictly mitigated.

Personal Protective Equipment (PPE) Matrix

Do not rely on default lab attire. The following PPE matrix is designed specifically for the handling of alkynyl pyridines in organic solvents.

PPE CategorySpecificationMechanistic Justification
Hand Protection 100% Nitrile (Min 4 mil thickness)Pyridine derivatives can permeate standard latex. Nitrile provides a robust barrier against both the compound and common carrier solvents (e.g., DMSO).
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulates during weighing and aerosolized solvent droplets during homogenization.
Body Protection Flame-Resistant (FR) Lab CoatMitigates fire risk during transition metal-catalyzed cross-coupling reactions where localized heating occurs.
Engineering Control Chemical Fume Hood (80-120 fpm)Prevents inhalation of volatile pyridine-derivative dust or vapors, acting as the primary line of defense.
Operational Workflow & Exposure Control

G Start Pre-Operation: Hazard Assessment PPE Don Required PPE (Nitrile, Goggles, FR Coat) Start->PPE FumeHood Transfer to Chemical Fume Hood PPE->FumeHood Reaction Execute Synthesis (e.g., Cross-Coupling) FumeHood->Reaction Spill Spill Detected? Reaction->Spill CleanUp Execute Spill Response Protocol Spill->CleanUp Yes Waste Segregate Waste (Avoid Heavy Metals) Spill->Waste No CleanUp->Waste End Decontamination & Log Completion Waste->End

Fig 1: Operational workflow and exposure control for 2-(pyridin-3-yl)but-3-yn-2-ol handling.

Standard Operating Procedure: Preparation of a 100 mM Stock Solution

This self-validating protocol ensures maximum accuracy and safety when preparing stock solutions for in vitro assays.

Step 1: Pre-Operation Validation

  • Inspect the chemical fume hood monitor to ensure face velocity is actively maintained between 80-120 fpm.

  • Self-Validation: Verify nitrile glove integrity by trapping air inside the glove and applying pressure to check for invisible micro-punctures before donning.

Step 2: Static Mitigation

  • Powdered organic intermediates can generate static charge during transfer, leading to inaccurate weighing or aerosolization. Discharge static from the primary container and the analytical balance using an anti-static bar or zero-stat gun.

Step 3: Mass Transfer

  • Using a grounded, static-free micro-spatula, accurately weigh 14.72 mg of 2-(pyridin-3-yl)but-3-yn-2-ol into a pre-tared, amber glass vial.

  • Causality: Amber glass is strictly recommended to prevent potential UV-induced degradation or polymerization of the terminal alkyne over long-term storage.

Step 4: Solvent Addition & Homogenization

  • Add exactly 1.0 mL of anhydrous, degassed DMSO to the vial.

  • Seal the vial with a PTFE-lined cap. Vortex at 1500 RPM for 30 to 45 seconds.

Step 5: Visual Validation

  • Self-Validation: Inspect the solution against both a stark white and a stark black background. The solution must achieve complete optical clarity. Any remaining micro-particulates indicate incomplete dissolution, which will skew downstream assay concentrations.

Waste Disposal & Environmental Logistics

Because 2-(pyridin-3-yl)but-3-yn-2-ol is frequently utilized in Sonogashira cross-coupling reactions (which employ CuI as a co-catalyst), its waste stream must be meticulously managed to prevent catastrophic laboratory accidents.

Mechanistic Waste Segregation Rules:

  • Never Mix with Heavy Metals: Do NOT dispose of unreacted 2-(pyridin-3-yl)but-3-yn-2-ol in the same waste carboy as concentrated copper, silver, or mercury salts. The basicity of the pyridine ring combined with the heavy metals will catalyze the formation of explosive metal acetylides in the waste drum.

  • Quenching Protocol: If the compound must be disposed of alongside metal catalysts, the waste solution must first be quenched. Add a dilute acidic solution (e.g., 1M HCl) to protonate the alkyne and the pyridine nitrogen. This deactivates the alkyne's ability to form acetylide precipitates.

  • Labeling: Clearly label the waste container as containing "Reactive Alkynyl Pyridines" to alert environmental health and safety (EHS) personnel during pickup.

References
  • WO2009158011A1 - Alkynyl alcohols as kinase inhibitors Source: Google Patents URL
  • Propargyl alcohol as an acrolein equivalent: synthesis of β-(3-indolyl)acroleins and β-(imidazo[1,2-a]pyridin-3-yl)

Sources

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